2-(Benzoyloxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHUPYLTAYIGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509162 | |
| Record name | 2-(Benzoyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60011-15-6 | |
| Record name | 2-(Benzoyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-benzoyloxypropionic acid CAS number and molecular weight
Technical Monograph: 2-Benzoyloxypropionic Acid
Part 1: Executive Technical Summary
2-Benzoyloxypropionic acid (also known as O-Benzoyllactic acid) is a lipophilic ester derivative of lactic acid. It serves as a critical chiral building block in organic synthesis and a strategic moiety in prodrug design. Unlike its ether analog (2-benzyloxypropionic acid), the benzoyloxy ester linkage provides a hydrolytically labile group, allowing for controlled release of the parent hydroxy acid or serving as a transient protecting group during complex molecule assembly.
Core Chemical Data:
| Parameter | Data |
| IUPAC Name | 2-(Benzoyloxy)propanoic acid |
| Common Name | O-Benzoyllactic acid |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| SMILES | CC(OC(=O)c1ccccc1)C(=O)O |
Part 2: Chemical Identity & Stereochemistry
Precise identification requires distinguishing between the racemic mixture and its pure enantiomers. The "benzoyloxy" designation indicates an ester bond at the 2-position, distinct from the ether-linked "benzyloxy" compounds often encountered in similar searches.
CAS Registry Numbers:
| Stereochemistry | CAS Number | Description |
| Racemate | 60011-15-6 | Mixture of (R) and (S) enantiomers. Used in non-stereoselective synthesis. |
| (R)-Enantiomer | 1047975-10-9 | Derived from D-Lactic acid. Often used as a chiral auxiliary. |
| (S)-Enantiomer | 1047974-97-9 | Derived from L-Lactic acid (natural isomer). |
Critical Note: Do not confuse with 2-Benzyloxypropionic acid (
, MW 180.20, CAS 100836-85-9), which contains a stable ether linkage. The molecular weight difference (194.18 vs 180.20) is the primary rapid diagnostic.
Part 3: Synthesis & Production Protocols
The synthesis of 2-benzoyloxypropionic acid follows a classic nucleophilic acyl substitution pathway. The protocol below describes the Schotten-Baumann benzoylation of lactic acid, favored for its operational simplicity and high yield.
Reaction Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the benzoylation of lactic acid via acyl substitution.
Experimental Protocol (Standardized)
Reagents:
-
Lactic Acid (85% aq.[1] solution or anhydrous): 10.0 mmol
-
Benzoyl Chloride: 11.0 mmol (1.1 eq)
-
Sodium Hydroxide (2M aq.): 25.0 mmol (2.5 eq)
-
Solvent: Water/THF mixture (1:1) or Dichloromethane (DCM) with Pyridine.
Procedure:
-
Preparation: Dissolve lactic acid in 2M NaOH (Schotten-Baumann) or in DCM containing pyridine (anhydrous method). Cool the solution to 0°C to suppress polymerization.
-
Addition: Add benzoyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1) or HPLC.
-
Workup:
-
Aqueous Route: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).
-
Anhydrous Route: Quench with water, wash with 1M HCl to remove pyridine, then brine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via column chromatography.
Part 4: Applications in Drug Development
2-Benzoyloxypropionic acid functions as more than a simple intermediate; it is a strategic tool in medicinal chemistry.
Prodrug Design & Lipophilicity Tuning
The benzoyl ester masks the secondary hydroxyl group of lactic acid (or lactate-derived drugs). This modification significantly alters physicochemical properties:
-
Increased LogP: Enhances membrane permeability for passive diffusion.
-
Metabolic Lability: Plasma esterases hydrolyze the benzoyl group, releasing the active hydroxy-acid pharmacophore in vivo.
Chiral Pool Synthesis
Using the enantiopure forms ((R)-1047975-10-9 or (S)-1047974-97-9), researchers can transfer chirality to complex scaffolds. It is particularly useful in the synthesis of:
-
Depsipeptides: Naturally occurring peptides containing ester linkages.
-
Chiral Alcohols: Via reduction of the carboxylic acid followed by ester hydrolysis.
Application Workflow (Graphviz)
Figure 2: Strategic applications in prodrug design and asymmetric synthesis.
Part 5: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following specifications.
1. Proton NMR (
- 8.05–8.10 (m, 2H): Ortho-protons of benzoate.
- 7.55–7.60 (m, 1H): Para-proton of benzoate.
- 7.40–7.45 (m, 2H): Meta-protons of benzoate.
-
5.35 (q, J=7.0 Hz, 1H): Methine proton (
-O-Bz). This shift is diagnostic; the deshielding (downfield shift) confirms esterification compared to free lactic acid (~4.4 ppm). - 1.65 (d, J=7.0 Hz, 3H): Methyl group.
2. Mass Spectrometry (ESI-MS):
-
Target Ion:
or . -
Expected m/z: 195.19 (
) or 217.17 ( ).
3. HPLC (Chiral):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.
-
Purpose: Determination of Enantiomeric Excess (ee%) for chiral applications.
References
-
Angene Chemical. (n.d.). Propanoic acid, 2-(benzoyloxy)- (CAS 60011-15-6).[2][3][4][5][6] Retrieved from
-
BLD Pharm. (n.d.).[7] 2-(Benzoyloxy)propanoic acid (CAS 60011-15-6) and Enantiomers.[2][3][4][6] Retrieved from
-
Sigma-Aldrich. (n.d.). (R)-2-(Benzoyloxy)propanoic acid (CAS 1047975-10-9). Retrieved from [8]
-
PubChem. (2023). Compound Summary for C10H10O4.[7][8][9][10][11] National Library of Medicine. Retrieved from
- Organic Syntheses. (n.d.). General procedures for Schotten-Baumann benzoylation. (Contextual reference for synthesis protocol).
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- 11. C10H10O4 - Wikipedia [en.wikipedia.org]
A Guide to the Physicochemical Characterization of Chiral 2-(Benzoyloxy)propanoic Acid Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The stereochemical identity of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological activities and metabolic fates. Consequently, the rigorous characterization of their physical properties is a cornerstone of drug development, directly impacting formulation, stability, and manufacturing processes. This guide provides a comprehensive framework for the in-depth analysis of the physical properties of the enantiomers of 2-(Benzoyloxy)propanoic acid.
A critical distinction must be made between 2-(Benzoyloxy )propanoic acid and the structurally similar 2-(Benzyloxy )propanoic acid. While both are chiral propanoic acid derivatives, they possess different functional groups (an ester versus an ether linkage to the phenyl group, respectively), which significantly alters their physicochemical characteristics. Publicly available experimental data for the enantiomers of 2-(Benzoyloxy)propanoic acid is limited. Therefore, this guide will establish the foundational principles and authoritative protocols for characterization, using the well-documented physical properties of (R)- and (S)-2-(Benzyloxy)propanoic acid as a primary, illustrative case study. The methodologies detailed herein are directly applicable to the title compound, providing researchers with a robust roadmap for empirical investigation.
The Imperative of Chirality in Pharmaceutical Development
Chirality is a fundamental property of many bioactive molecules. When a molecule is chiral, it can exist as a pair of enantiomers. While these isomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to different interactions with other chiral entities, such as biological receptors and enzymes.
-
Eutomer vs. Distomer: In pharmacology, the enantiomer with the desired therapeutic activity is termed the eutomer , while the other, which may be less active, inactive, or contribute to undesirable side effects, is the distomer .
-
Impact of Physical Properties: The distinct spatial arrangement of enantiomers influences how they pack into a crystal lattice. This can lead to significant differences in physical properties such as melting point, solubility, and crystal morphology. These parameters are not merely academic; they are critical for:
-
Drug Formulation: Solubility directly impacts bioavailability. A more soluble enantiomer may be preferred for oral dosage forms.
-
Manufacturing & Stability: Differences in melting point and crystal form (polymorphism) affect processability, tablet compaction, and the shelf-life of the final drug product.
-
Purification: Understanding these differences is key to developing effective methods for separating the desired enantiomer from the racemate (a 50:50 mixture of both enantiomers)[1].
-
Physicochemical Properties: A Comparative Framework
Structural Distinction: Benzoyloxy vs. Benzyloxy
It is essential to differentiate the target molecule, 2-(Benzoyloxy)propanoic acid, from its commonly cited analogue, 2-(Benzyloxy)propanoic acid. The benzoyloxy group contains a carbonyl (C=O) adjacent to the phenyl ring, creating an ester linkage. The benzyloxy group has a methylene (-CH2-) bridge, forming an ether linkage. This difference in electron distribution and steric hindrance is expected to result in distinct physical properties.
Case Study: Physical Properties of 2-(Benzyloxy)propanoic Acid Enantiomers
To illustrate the principles of enantiomeric differentiation, we present the documented properties of the (R)- and (S)-enantiomers of 2-(Benzyloxy)propanoic acid. The significant divergence in their melting points is particularly noteworthy, suggesting a profoundly different and more efficient crystal lattice packing for the (S)-enantiomer.
| Property | (R)-(+)-2-(Benzyloxy)propanoic acid | (S)-(-)-2-(Benzyloxy)propanoic acid |
| CAS Number | 100836-85-9[2][3] | 33106-32-0[4][5] |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol [4][5] |
| Appearance | Off-white to yellow solid[2] | White to off-white crystalline solid[4] |
| Melting Point | 51-55 °C[2][3] | 108-112 °C[4] |
| Specific Optical Rotation | [α]²⁰/D +77 ±3° (c=1 in methanol) | [α]²⁰/D -56.9° (c=0.01g/mL in CHCl₃)[5] |
| Solubility | Insoluble in water[2][3] | Moderate solubility in methanol and ethyl acetate[4] |
Note: The conditions for measuring optical rotation differ, precluding a direct comparison of magnitude. However, the opposite signs confirm their enantiomeric relationship.
Authoritative Protocols for Enantiomer Characterization
The following sections detail robust, self-validating protocols for determining the key physical properties of chiral molecules like the 2-(Benzoyloxy)propanoic acid enantiomers.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the gold-standard for thermal analysis, offering higher precision and more information than a simple melting point apparatus. It measures the difference in heat flow between a sample and a reference as a function of temperature. This not only provides a sharp, accurate melting point (Tₘ) but can also reveal the enthalpy of fusion (ΔHfus), glass transitions (T₉), and the presence of impurities or different polymorphic forms, which are critical for pharmaceutical quality control[6].
Trustworthiness (Self-Validation): The protocol's integrity is ensured by mandatory instrument calibration using certified indium and zinc standards to verify temperature and enthalpy accuracy. A system suitability test using a well-characterized compound should precede any sample analysis.
DSC Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of the enantiomer into a clean aluminum DSC pan[7]. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create a stable, non-reactive atmosphere.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature at least 20°C above the completion of the melting transition.
-
Record the heat flow versus temperature.
-
-
Data Analysis:
-
The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.
-
The peak of the endotherm represents the temperature of maximum heat absorption.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
The sharpness of the peak is an indicator of purity; impurities typically cause peak broadening and a depression of the melting point[8].
-
Chiroptical Characterization via Polarimetry
Expertise & Experience: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution[9]. The specific rotation [α] is a fundamental, characteristic property of a chiral molecule. It is defined by Biot's Law, which dictates that the observed rotation is dependent on the compound's identity, concentration, the path length of the sample cell, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm)[9]. A positive (+) rotation is dextrorotatory, while a negative (-) rotation is levorotatory. Enantiomers will rotate light by an equal magnitude but in opposite directions.
Trustworthiness (Self-Validation): The instrument must be calibrated before use. This is achieved by first zeroing the instrument with a blank (the pure solvent to be used in the analysis) and then verifying its accuracy by measuring the rotation of a certified quartz plate or a known chiral standard.
Polarimetry Experimental Protocol:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes for a stable light output. Calibrate the instrument to zero using a cuvette filled with the high-purity solvent that will be used for the sample (e.g., HPLC-grade methanol).
-
Sample Preparation: Prepare a solution of the enantiomer at a precisely known concentration (c), typically around 1 g/100 mL (or 0.01 g/mL). Ensure the sample is fully dissolved and the solution is free of bubbles and suspended particles.
-
Measurement:
-
Rinse the sample cell (of a known path length, l, typically 1 dm) with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are in the light path.
-
Place the cell in the polarimeter and record the temperature.
-
Take at least five measurements and record the average observed rotation (α).
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's Law: [α]Tλ = α / (l × c) Where:
-
[α] is the specific rotation.
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., D for sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
Conclusion
The comprehensive characterization of the physical properties of enantiomers is a non-negotiable step in modern drug development. Properties such as melting point, optical rotation, and solubility are intrinsic molecular identifiers that dictate a compound's behavior from bench-scale synthesis to full-scale manufacturing and final drug product performance. While specific experimental values for the enantiomers of 2-(Benzoyloxy)propanoic acid are not widely published, this guide provides the authoritative framework and validated experimental protocols necessary for their determination. By applying these rigorous DSC and polarimetry methods, researchers can confidently elucidate the distinct physicochemical profiles of these and other chiral molecules, ensuring a foundation of scientific integrity for their research and development programs.
References
-
National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)propanoic acid. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-phenylmethoxypropanoic acid. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
HETEROCYCLES. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. Retrieved February 4, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Examination of a Reaction Mechanism by Polarimetry: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved February 4, 2026, from [Link]
-
YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved February 4, 2026, from [Link]
-
National Library of Medicine. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved February 4, 2026, from [Link]
-
Frontiers. (n.d.). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved February 4, 2026, from [Link]
-
European Patent Office. (1987). Process for preparing optically active carboxylic acids and relative intermediates. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 5.3: Optical Activity. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved February 4, 2026, from [Link]
-
National Library of Medicine. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Resolution of (+/-)-alpha-(3-benzoylphenyl)-propionic acid (Ketoprofen) and diastereoisomeric interactions of its enantiomers with some biological systems. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 4, 2026, from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved February 4, 2026, from [Link]
-
Quora. (2021). Is the 2-hydroxy propanoic acid compound is optically active?. Retrieved February 4, 2026, from [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved February 4, 2026, from [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
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The Solubility of Benzoyl Lactate Derivatives in Organic Solvents: An In-depth Technical Guide
Introduction: The Critical Role of Solubility in the Application of Benzoyl Lactate Derivatives
Benzoyl lactate derivatives are a class of compounds with significant potential in the pharmaceutical and chemical industries. Their molecular structure, combining the functionalities of benzoic acid and lactic acid, imparts unique properties that make them valuable as precursors in organic synthesis, as potential therapeutic agents, and as functional excipients in drug delivery systems. The efficacy and utility of these derivatives in any application are fundamentally governed by their solubility in various organic solvents. A thorough understanding of their solubility behavior is paramount for researchers, scientists, and drug development professionals to enable efficient process design, formulation development, and predictable performance.
This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of benzoyl lactate derivatives in organic solvents. It is designed to be a practical resource, offering not only theoretical grounding but also actionable experimental protocols and data interpretation strategies. As we delve into the nuances of solubility, we will explore the molecular interactions that dictate the dissolution process and how these can be manipulated to achieve desired outcomes.
Theoretical Foundations of Solubility: A Molecular Perspective
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[1] This process is governed by the principle of "like dissolves like," which, from a chemical standpoint, refers to the similarity of intermolecular forces between the solute and solvent molecules. For benzoyl lactate derivatives, the key intermolecular forces at play are:
-
Dipole-Dipole Interactions: The ester and carbonyl groups in benzoyl lactate derivatives create permanent dipoles, leading to electrostatic attractions with polar solvent molecules.[2]
-
Hydrogen Bonding: While esters themselves cannot form hydrogen bonds with each other, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing them to interact with protic solvents (e.g., alcohols).[3][4]
-
Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules and become more significant with increasing molecular size and surface area.
The interplay of these forces determines the overall solubility. For instance, a benzoyl lactate derivative is expected to be more soluble in a polar aprotic solvent like acetone, where dipole-dipole interactions are dominant, compared to a non-polar solvent like hexane, where only weak van der Waals forces can be established. The presence of the benzoyl group, with its aromatic ring, also contributes to the molecule's overall polarity and can influence its interaction with aromatic solvents through π-π stacking interactions.
The Influence of Molecular Structure and Solvent Properties:
The specific structure of the benzoyl lactate derivative and the choice of solvent are critical determinants of solubility.
-
The Alkyl Group of the Lactate Moiety: The nature of the alkyl group (R) in the lactate ester can significantly influence solubility.[5] Longer or more branched alkyl chains will increase the non-polar character of the molecule, potentially increasing its solubility in less polar organic solvents.
-
Substituents on the Benzoyl Ring: The presence of different functional groups on the benzoyl ring will alter the polarity and hydrogen bonding capabilities of the derivative, thereby affecting its solubility profile.
-
Solvent Polarity: The polarity of the solvent is a primary factor. Polar solvents will more effectively solvate the polar regions of the benzoyl lactate derivative, while non-polar solvents will better accommodate the non-polar hydrocarbon portions.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
While experimental determination is the gold standard, theoretical models can provide valuable insights and predictions to guide solvent selection. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting the miscibility of a solute in a solvent.[7][8] The total HSP (δt) of a substance is composed of three components:
-
δd: The energy from dispersion forces between molecules.
-
δp: The energy from dipolar intermolecular forces between molecules.
-
δh: The energy from hydrogen bonds between molecules.
The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "Hansen distance" (Ra) between two substances can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility. While the determination of a compound's HSP can be complex, it offers a systematic approach to solvent screening and can significantly reduce the experimental workload.[4][9][10]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11][12][13][14] This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a benzoyl lactate derivative.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for the accurate determination of the solubility of a benzoyl lactate derivative.
1. Preparation of Materials:
- Solute: A pure, well-characterized sample of the benzoyl lactate derivative.
- Solvents: High-purity organic solvents of interest.
- Equipment: Analytical balance, calibrated volumetric flasks and pipettes, screw-cap vials (e.g., 4 mL glass vials with PTFE-lined caps), orbital shaker or magnetic stirrer with a constant temperature bath, centrifuge, syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility), and an analytical instrument for quantification (HPLC or UV-Vis spectrophotometer).
2. Sample Preparation:
- Accurately weigh an amount of the benzoyl lactate derivative that is in clear excess of its expected solubility and add it to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that a saturated solution has been achieved.
- Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
- Securely cap the vial to prevent solvent evaporation during the experiment.
3. Equilibration:
- Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).[11]
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured concentration no longer changes significantly over time.
4. Phase Separation:
- After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
- To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.
- Carefully draw the supernatant into a syringe and filter it through a pre-conditioned syringe filter into a clean vial. Pre-conditioning the filter by passing a small amount of the solution through it first helps to prevent the adsorption of the solute onto the filter membrane.
5. Quantification of Solute Concentration:
- Calibration Curve: Prepare a series of standard solutions of the benzoyl lactate derivative of known concentrations in the solvent of interest. Analyze these standards using a suitable analytical method (HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.[16][17]
- Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
- Analyze the diluted sample using the same analytical method as the standards.
- Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
6. Data Reporting:
- Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
- Report the temperature at which the solubility was determined.
Illustrative Solubility Data of a Benzoyl Lactate Derivative
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Hexane | Non-polar | 0.1 | < 0.1 |
| Toluene | Aromatic | 2.4 | 5.8 |
| Diethyl Ether | Ether | 2.8 | 7.2 |
| Dichloromethane | Chlorinated | 3.1 | 15.5 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 10.3 |
| Acetone | Polar Aprotic | 5.1 | 18.9 |
| Isopropanol | Polar Protic | 3.9 | 3.5 |
| Ethanol | Polar Protic | 4.3 | 4.9 |
| Methanol | Polar Protic | 5.1 | 6.7 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 28.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 35.4 |
Note: The solubility values in this table are hypothetical and are intended for illustrative purposes only. Actual solubility will depend on the specific benzoyl lactate derivative and the precise experimental conditions.
Interpretation of the Illustrative Data:
The illustrative data in the table highlights several key trends:
-
High Solubility in Polar Aprotic Solvents: The hypothetical ethyl benzoyl lactate derivative shows the highest solubility in polar aprotic solvents such as DMSO, DMF, and acetone. This is consistent with the principle of "like dissolves like," as these solvents can effectively solvate the polar ester and carbonyl groups of the molecule through strong dipole-dipole interactions.
-
Moderate Solubility in Aromatic and Chlorinated Solvents: Solvents like toluene and dichloromethane show moderate solvating power. The aromatic ring of toluene can interact favorably with the benzoyl group of the derivative, while the polarity of dichloromethane allows for effective dipole-dipole interactions.
-
Lower Solubility in Polar Protic Solvents: The solubility in alcohols like methanol, ethanol, and isopropanol is lower than in polar aprotic solvents of similar polarity. This can be attributed to the strong hydrogen bonding network within the alcohols themselves. The energy required to disrupt these solvent-solvent interactions may not be fully compensated by the formation of solute-solvent hydrogen bonds.
-
Insolubility in Non-polar Solvents: As expected, the derivative is practically insoluble in a non-polar solvent like hexane, as the weak van der Waals forces are insufficient to overcome the stronger intermolecular forces within the solid solute.
Conclusion: A Framework for Understanding and Utilizing Solubility Data
The solubility of benzoyl lactate derivatives in organic solvents is a critical parameter that influences their utility in a wide range of applications. This guide has provided a comprehensive framework for understanding the theoretical underpinnings of solubility, predicting solubility trends, and experimentally determining accurate solubility data. By employing the robust shake-flask method and leveraging appropriate analytical techniques, researchers and drug development professionals can generate reliable data to inform their work. The insights gained from a thorough understanding of solubility will ultimately lead to more efficient process development, improved formulation design, and the successful application of this promising class of compounds.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Israelachvili, J. N. (2011). Intermolecular and Surface Forces, Third Edition. Academic Press. [Link]
-
Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry, Tenth Edition. Oxford University Press. [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advanced Analytical Chemistry and Instrumentation, 4, 117-212. [Link]
-
International Union of Pure and Applied Chemistry. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Blackwell Scientific Publications. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BIVITURE. (2025). The Ultimate Guide to Lactate Esters: Bio-Based Solvents for Modern Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
-
ACS Publications. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. [Link]
-
Lumen Learning. (n.d.). Physical Properties of Esters. [Link]
-
Impact Factor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]
-
Cambridge Open Engage. (n.d.). A Bayesian Approach to Predict Solubility Parameters. [Link]
-
Chemguide. (n.d.). An introduction to esters. [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
Chemistry LibreTexts. (2021). Physical Properties of Esters. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]
-
Semantic Scholar. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. methyl lactate solvent grade -ESUN GROUP [esungroup.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Methyl lactate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. enamine.net [enamine.net]
- 16. impactfactor.org [impactfactor.org]
- 17. mdpi.com [mdpi.com]
Metabolic Hydrolysis Pathways of Benzoyl Esters of Lactic Acid
Executive Summary
The metabolic hydrolysis of benzoyl esters of lactic acid (e.g., O-benzoyllactate) represents a critical activation pathway for prodrugs designed to mask the hydroxyl group of lactic acid or deliver benzoic acid derivatives. This guide details the hydrolytic cleavage of the ester bond, yielding Benzoic Acid and Lactic Acid .
For drug development professionals, understanding this pathway is pivotal due to significant interspecies differences . While human metabolism relies heavily on hepatic Carboxylesterase 1 (CES1) and plasma Paraoxonase (PON1), rodent models exhibit high plasma CES activity, potentially leading to false-negative stability data during preclinical screening. This guide provides the mechanistic grounding and validated protocols to characterize this specific metabolic route.
Part 1: Chemical Basis & Mechanistic Pathways
The Hydrolytic Mechanism
The core event is the cleavage of the ester linkage between the benzoyl moiety (acyl donor) and the lactate moiety (alcohol acceptor). While spontaneous chemical hydrolysis occurs at extreme pH, physiological hydrolysis is driven by serine hydrolases .
The reaction proceeds via a Nucleophilic Acyl Substitution :
-
Nucleophilic Attack: The catalytic serine hydroxyl group (activated by the His-Asp/Glu diad) attacks the carbonyl carbon of the benzoyl group.
-
Tetrahedral Intermediate: A transient, unstable intermediate forms, stabilized by the enzyme's "oxyanion hole."
-
Acyl-Enzyme Formation: The ester bond breaks, releasing Lactic Acid (the alcohol leaving group) and leaving the Benzoyl group covalently bound to the enzyme.
-
Deacylation: A water molecule attacks the acyl-enzyme complex, releasing Benzoic Acid and regenerating the free enzyme.
Pathway Visualization
The following diagram illustrates the transition from the substrate (Benzoyl Lactate) to its primary metabolites.
Figure 1: Step-wise mechanism of serine-hydrolase mediated hydrolysis of benzoyl lactate.
Part 2: Enzymology of Hydrolysis
Understanding which enzyme performs the hydrolysis is critical for predicting drug-drug interactions (DDIs) and scaling from animal models to humans.
Structure-Activity Relationship (SAR)
Benzoyl esters possess a bulky acyl group (the benzene ring) and a relatively small alcohol group (lactate).
-
CES1 (Human Carboxylesterase 1): Predominantly expressed in the liver.[1] It prefers substrates with bulky acyl groups and small alcohol groups.[2] Therefore, CES1 is the primary hepatic catalyst for benzoyl lactate hydrolysis [1].
-
CES2 (Human Carboxylesterase 2): Predominantly intestinal. It prefers small acyl groups and bulky alcohol groups. It is expected to play a minor role in benzoyl lactate metabolism compared to CES1.
The "Species Gap" in Plasma
A common pitfall in benzoyl ester development is the misinterpretation of plasma stability data.
-
Rodents: Possess high levels of CES in plasma. Benzoyl lactate will degrade rapidly in rat plasma.
-
Humans: Lack CES in plasma. Hydrolysis in human plasma is driven by Paraoxonase 1 (PON1) and Butyrylcholinesterase (BChE) [2].[3] PON1 specifically targets aromatic esters (aryl esters), making it a relevant enzyme for benzoyl derivatives [3].
Implication: A compound that is unstable in rat plasma may be stable in human plasma. You must use human biological matrices for accurate half-life (
Part 3: Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol validates the hydrolysis rate and identifies the responsible enzyme using specific inhibitors.
Materials:
-
Test System: Pooled Human Liver Microsomes (HLM) and Human Plasma.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Inhibitors:
-
Bis-(p-nitrophenyl)phosphate (BNPP): Non-specific CES inhibitor.
-
Loperamide: Selective CES2 inhibitor.[1]
-
Digitonin: Used to permeabilize cells if using hepatocytes (not needed for microsomes).
-
Workflow Visualization:
Figure 2: Standard operating procedure for determining metabolic stability of benzoyl esters.
Analytical Detection (HPLC-UV)
Since Benzoic Acid is a primary metabolite with strong UV absorbance, LC-MS is often unnecessary unless concentrations are sub-micromolar.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Wavelength: 230 nm (Benzoate
) [4]. -
Retention Order: Lactic Acid (early, polar) < Benzoic Acid < Benzoyl Lactate (late, non-polar).
Part 4: Data Analysis & Interpretation[4]
Kinetic Parameters
To determine if the hydrolysis is enzymatically driven or chemical, compare the degradation rates in active vs. heat-inactivated matrices.
Calculate the intrinsic clearance (
Representative Data Comparison
The table below illustrates the expected stability profile for a benzoyl ester, highlighting the species difference discussed in Section 2.2.
| Matrix | Enzyme System | Expected | Effect of BNPP (Inhibitor) |
| PBS Buffer (pH 7.4) | Chemical Hydrolysis | > 24 Hours | None |
| Rat Plasma | CES (High Activity) | < 10 Minutes | Strong Inhibition (Stabilized) |
| Human Plasma | PON1 / BChE | 60 - 120 Minutes | Moderate/Low Inhibition |
| Human Liver Microsomes | CES1 | < 20 Minutes | Strong Inhibition |
Technical Insight: If BNPP inhibits hydrolysis in HLM but not in Human Plasma, this confirms that plasma hydrolysis is driven by enzymes other than CES (likely PON1, which is calcium-dependent and inhibited by EDTA, not BNPP) [5].
References
-
Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review.[1] Acta Pharmaceutica Sinica B.
-
Li, B., et al. (2005). Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma.[3] Biochemical Pharmacology.[4]
-
Draganov, D.I., et al. (2005). Human serum paraoxonase (PON1) isozymes Q and R hydrolyze lactones and cyclic carbonate esters. Journal of Biological Chemistry.
-
Thermo Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[5] Application Note.
-
Di, L. (2019). The role of plasma stability in drug discovery and development. Expert Opinion on Drug Discovery.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Literature review on O-benzoyl protection of alpha-hydroxy acids
Literature Review & Technical Guide: O-Benzoyl Protection of
Executive Summary
The protection of the hydroxyl group in
Strategic Analysis: The -Hydroxy Challenge
Before selecting a reagent, the researcher must recognize the substrate's inherent reactivity profile.
-
The Oligomerization Trap: Free AHAs (e.g., Lactic, Mandelic, Glycolic) spontaneously form intermolecular esters (estolides) or cyclic dimers (dilactides) under acidic/dehydrating conditions.
-
Directive: Always protect the carboxylic acid (as a methyl/benzyl ester or amide) before O-benzoylation, unless using specific chelation-controlled protocols.
-
-
The Racemization Risk: The inductive effect of the carbonyl group increases the acidity of the
-proton ( for esters). Strong bases (LDA, NaH) or prolonged exposure to amine bases (TEA) during acylation can trigger enolization, leading to racemization.-
Directive: Use weak bases (Pyridine, Pyridine/DMAP) and control temperature (
).
-
Core Methodologies & Mechanistic Causality
Method A: The Standard Schotten-Baumann (BzCl/Pyridine)
Best for: Robust substrates, scale-up, and cost-efficiency.
This is the workhorse method. Pyridine acts as both the solvent and the proton scavenger. The addition of catalytic DMAP (4-Dimethylaminopyridine) accelerates the reaction by forming a highly electrophilic
-
Mechanism:
-
Pyridine neutralizes HCl produced.
-
DMAP attacks BzCl to form the
-benzoyl-4-dimethylaminopyridinium salt (Active Acylating Agent). -
The secondary
-OH attacks the active salt. -
Pyridine regenerates DMAP.
-
Method B: Steglich Esterification (BzOH/DCC/DMAP)
Best for: Acid-sensitive substrates or when Benzoyl Chloride is too harsh.
Uses Benzoic Acid (BzOH) and Dicyclohexylcarbodiimide (DCC). This avoids the liberation of HCl and chloride ions, which can be detrimental to acid-labile protecting groups (e.g., silyl ethers, acetals) elsewhere on the molecule.
Method C: The Mitsunobu Inversion (BzOH/PPh3/DIAD)
Best for: Stereochemical correction (Inversion).
Unlike Methods A and B which retain configuration, the Mitsunobu reaction proceeds with complete inversion (Walden inversion) at the
Comparative Data Analysis
| Feature | Method A: BzCl / Pyridine | Method B: Steglich (DCC) | Method C: Mitsunobu |
| Reagents | Benzoyl Chloride, Pyridine, DMAP | Benzoic Acid, DCC, DMAP | Benzoic Acid, PPh3, DEAD/DIAD |
| Byproducts | Pyridinium HCl (Water soluble) | DCU (Insoluble urea) | Ph3PO (Difficult removal) |
| Stereochemistry | Retention | Retention | Inversion |
| Racemization Risk | Low (if T < 20°C) | Very Low | None (Stereospecific) |
| Atom Economy | High | Medium | Low |
| Use Case | General Synthesis, Scale-up | Acid-sensitive substrates | Stereochemical inversion |
Detailed Experimental Protocol
Protocol: O-Benzoylation of Methyl (S)-Mandelate via Modified Schotten-Baumann Target: High yield (>90%) with >99% ee retention.
Reagents:
-
Methyl (S)-Mandelate (1.0 equiv)
-
Benzoyl Chloride (1.2 equiv) [Distill if yellow/impure]
-
Pyridine (Solvent/Base, 10 vol) [Dry over KOH]
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM) (Co-solvent, optional for solubility)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Methyl (S)-Mandelate (10 mmol) and DMAP (1 mmol) in dry Pyridine (20 mL).
-
Why? High dilution prevents local heating. DMAP is added before the electrophile to ensure immediate activation.
-
-
Cooling: Submerge flask in an ice/water bath (
). Stir for 10 minutes.-
Critical: Low temperature is the primary defense against
-deprotonation (racemization).
-
-
Addition: Add Benzoyl Chloride (12 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.
-
Observation: A white precipitate (Pyridinium hydrochloride) will form.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (lower Rf, UV active) should disappear.
-
-
Quenching: Cool back to
. Add Water (5 mL) dropwise to hydrolyze excess BzCl. Stir for 15 mins. -
Work-up (The "Self-Validating" Wash):
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Wash 1: 1M HCl (x3)
Removes Pyridine and DMAP. (Aqueous phase must be acidic pH < 2). -
Wash 2: Saturated
(x2) Removes Benzoic Acid byproduct. (Aqueous phase must be basic pH > 8). -
Wash 3: Brine (saturated NaCl)
Removes residual water.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc or flash chromatography.
Visualization of Reaction Pathways
Figure 1: Mechanism of DMAP-Catalyzed O-Benzoylation
This diagram illustrates the activation of Benzoyl Chloride by DMAP and the subsequent nucleophilic attack by the
Caption: DMAP-catalyzed activation cycle ensuring rapid O-acylation with stereochemical retention.
Figure 2: Racemization vs. Inversion Logic
A decision tree for handling stereochemistry during protection.
Caption: Strategic selection of benzoylation method based on required stereochemical outcome.
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Steric hindrance at the
-position (e.g., tertiary alcohols like -methyl mandelic acid). -
Solution: Switch to Benzoyl Cyanide (BzCN) .[2] The cyanide ion acts as a "modulator," hydrogen-bonding to the hydroxyl group to facilitate acylation, often known as the "Cyanide Effect" in carbohydrate chemistry.[2] Alternatively, heat to reflux using Method B (Steglich).
-
-
Problem: Racemization.
-
Cause: High temperature or excess strong base.
-
Solution: Ensure temperature is
during addition. Switch from TEA (Triethylamine) to Pyridine (weaker base, ).
-
-
Problem: "Oiling Out" / Purification Difficulty.
-
Cause: Residual Benzoic Acid or Benzoic Anhydride.
-
Solution: Wash organic layer with 10% Ethylenediamine or dilute Ammonia; this converts excess anhydride/chloride into water-soluble amides.
-
References
-
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Mitsunobu Reaction for Inversion: Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link
-
DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link
-
Benzoyl Cyanide Applications: Murahashi, S.-I., Naota, T., & Nakajima, N. (1986). Benzoyl Cyanide as an Efficient Benzoylating Agent. Chemistry Letters, 15(6), 879-882. Link
Sources
Technical Guide: Toxicity Profile and Safety Data Sheet (SDS) for Benzoyl Lactates
This technical guide provides an in-depth analysis of Benzoyl Lactates , specifically focusing on 2-(benzoyloxy)propanoic acid (O-Benzoyl Lactic Acid), a critical moiety in prodrug design and dermal delivery systems.
Focus Entity: 2-(Benzoyloxy)propanoic Acid (O-Benzoyl Lactic Acid)
Executive Technical Summary
Benzoyl lactates represent a class of ester derivatives formed between benzoic acid and lactic acid. In drug development, they function primarily as prodrug moieties or lipophilic permeation enhancers . The primary chemical entity of interest is 2-(benzoyloxy)propanoic acid , where the hydroxyl group of lactic acid is esterified by benzoic acid.
Crucial Distinction: This guide distinguishes between:
-
O-Benzoyl Lactic Acid (2-(benzoyloxy)propanoic acid): An ester hydrolyzable by plasma esterases; used in prodrugs.
-
Benzyl Lactate (Benzyl 2-hydroxypropionate): The benzyl ester of lactic acid; primarily a fragrance/flavoring agent (CAS 2051-96-9).
-
2-(Benzyloxy)propanoic acid: An ether derivative (metabolically stable ether linkage); often confused in nomenclature.
This guide focuses on the O-Benzoyl derivative due to its significance in hydrolytic drug release and toxicological reliance on the metabolic liberation of benzoic acid.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | 2-(Benzoyloxy)propanoic acid | |
| Common Name | O-Benzoyl Lactic Acid | |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); Low water solubility | Lipophilic prodrug characteristic |
| LogP (Predicted) | ~1.8 - 2.2 | Optimized for dermal penetration |
| Purity Grade | >98% (HPLC) | Standard for pharmaceutical R&D |
Toxicological Profile
Mechanism of Action (Metabolic Hydrolysis)
The toxicity of benzoyl lactates is governed by their metabolic fate. Upon systemic absorption (or intracellular entry), the ester bond is rapidly cleaved by non-specific carboxylesterases (CES1/CES2) in the plasma, liver, and skin.
Toxicological Driver: The safety profile is essentially a "read-across" of its hydrolysis products: Benzoic Acid and Lactic Acid .
Figure 1: Metabolic hydrolysis pathway of Benzoyl Lactate. The toxicity is limited by the rate of Benzoic Acid clearance via glycine conjugation.
Acute Toxicity Data (Read-Across Analysis)
Direct LD50 data for 2-(benzoyloxy)propanoic acid is often proprietary. However, safety is established via the Threshold of Toxicological Concern (TTC) and data from its metabolites.
| Endpoint | Predicted Value / Read-Across | Scientific Rationale |
| Acute Oral (Rat) | LD50 > 2000 mg/kg | Based on Benzoic Acid (LD50 ~1700 mg/kg) and Lactic Acid (LD50 ~3543 mg/kg). |
| Acute Dermal | LD50 > 5000 mg/kg | Expected low dermal absorption toxicity due to rapid hydrolysis in skin. |
| Inhalation | STOT SE 3 (Irritant) | Acidic moiety causes respiratory tract irritation. |
| Skin Corrosion | Irritant (Category 2) | pH-dependent irritation; not corrosive like strong mineral acids. |
| Eye Damage | Irritant (Category 2A) | Causes serious eye irritation due to acidity and surfactant properties. |
Chronic & CMR Effects
-
Carcinogenicity: Non-carcinogenic.[1] Benzoic acid and lactic acid are GRAS (Generally Recognized As Safe) additives.[2]
-
Mutagenicity: Negative in Ames test (predicted based on structure).
-
Reprotoxicity: No specific hazard identified at therapeutic doses. High doses of benzoic acid can overwhelm glycine conjugation, leading to metabolic acidosis, which is a secondary systemic risk.
Safety Data Sheet (SDS) - Synthesized
Note: This section synthesizes a GHS-compliant SDS structure for research handling.
Section 2: Hazard Identification
GHS Classification:
-
Serious Eye Damage/Eye Irritation: Category 2A [5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) [3][1]
Signal Word: WARNING
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/eye protection/face protection.[1][4][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do.[1][4][7] Continue rinsing.[4][7]
Section 4: First Aid Measures
-
General: Show this safety data sheet to the doctor in attendance.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The compound hydrolyzes to acidic metabolites; monitor for respiratory edema in massive exposures.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4][7][8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4] Note to Physician: Treat as an organic acid exposure; check pH of eye surface.
Section 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4][9] Use in a chemical fume hood to prevent inhalation of hydrolytic vapors.
-
Storage: Store at 2-8°C (Refrigerate). Moisture sensitive. Store under inert gas (Nitrogen/Argon) to prevent spontaneous hydrolysis into benzoic and lactic acid.
Section 8: Exposure Controls / PPE
-
Engineering Controls: Use process enclosures and local exhaust ventilation.
-
Respiratory Protection: NIOSH-approved N95 or P100 respirator if dust/aerosol generation is possible.
-
Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
Experimental Protocols: Stability & Hydrolysis Assay
For researchers validating the prodrug capability of benzoyl lactates.
Protocol: Plasma Stability / Hydrolysis Rate Determination
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of Benzoyl Lactate in DMSO.
-
Thaw pooled human or rat plasma at 37°C.
-
-
Incubation:
-
Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Aliquot 100 µL samples at
minutes. -
Quench: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
-
Analysis:
-
Centrifuge at 10,000 x g for 10 min.
-
Analyze supernatant via LC-MS/MS .
-
Monitor: Depletion of Parent (Benzoyl Lactate) and appearance of Metabolite (Benzoic Acid).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. - .
-
Decision Logic: Handling & Safety
The following diagram outlines the decision logic for handling Benzoyl Lactates based on their physical state and purity.
Figure 2: Safety decision matrix for handling Benzoyl Lactate in research environments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245987, 2-(Benzoyloxy)propanoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Benzoic Acid. Retrieved from [Link]
- OECD SIDS (2001).Benzoates: SIDS Initial Assessment Report for SIAM 13.
- Morganti, P., et al. (2022).Ethyl lactate and benzoyl peroxide in acne vulgaris. Journal of Applied Cosmetology.
- Rautio, J., et al. (2008).Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Mechanistic reference for ester prodrug hydrolysis).
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. Azido-o-benzoyl Lactic Acid|CAS 111651-46-8 [benchchem.com]
- 3. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Protocol for Schotten-Baumann benzoylation of alpha-hydroxy acids
Application Note: Protocol for Schotten-Baumann -Benzoylation of -Hydroxy Acids
Abstract & Strategic Context
The Schotten-Baumann reaction is the standard method for acylating amines and alcohols using acid chlorides under biphasic, basic conditions. While straightforward for amines, the protocol requires rigorous modification when applied to
The challenge lies in the substrate's dual nucleophilicity: the hydroxyl group (-OH) and the carboxylate group (-COO⁻). Furthermore, the high pH required to activate the hydroxyl group promotes the rapid hydrolytic degradation of the benzoyl chloride reagent.
This guide provides a high-fidelity protocol for the
Target Audience: Medicinal Chemists, Process Development Scientists.
Mechanistic Foundation
To successfully execute this reaction, one must understand the "Dianion Strategy."
The Competitive Landscape
In a standard Schotten-Baumann reaction, the base neutralizes the HCl byproduct.[1][2] For AHAs, the base serves a dual purpose:
-
Deprotonation: It converts the carboxylic acid to a carboxylate (
) and the -hydroxyl to an alkoxide ( ). -
Activation: The alkoxide is the active nucleophile.
The Trap: The carboxylate is also nucleophilic. If it attacks the benzoyl chloride, it forms a mixed anhydride. However, this anhydride is unstable and typically rearranges or hydrolyzes. The thermodynamic product is the
Reaction Dynamics (Graphviz Visualization)
The following diagram illustrates the biphasic interface and the competing pathways.
Figure 1: Mechanistic pathway showing the competition between product formation and hydrolytic waste.
Pre-Experimental Planning
Reagents & Stoichiometry
Stoichiometry is critical. You must account for the neutralization of the starting acid and the HCl generated during the reaction.[1][2]
| Component | Equivalence (Eq) | Role | Critical Note |
| 1.0 | Substrate | Purity >98% recommended.[3][4] | |
| Benzoyl Chloride | 1.2 - 1.5 | Reagent | Excess required to account for hydrolysis. Lachrymator. |
| NaOH (Total) | 3.5 - 4.0 | Base | 1 Eq for -COOH, 1 Eq for HCl neutralization, excess to maintain pH >10. |
| Water | Solvent | Medium | Use cold deionized water. |
Safety & Handling
-
Benzoyl Chloride: Highly lachrymatory and corrosive. All additions must occur in a fume hood.
-
Exotherm Control: The reaction is exothermic. Failure to cool will accelerate hydrolysis over acylation, drastically reducing yield.
Detailed Protocol: -Benzoylation of Lactic Acid (Model Substrate)
This protocol is scalable. The example assumes 50 mmol of Lactic Acid.
Phase 1: Preparation & Dissolution[5]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
-
Base Solution: Prepare 25 mL of 20% (w/v) NaOH solution.
-
Substrate Addition: Dissolve 50 mmol of Lactic Acid (or target AHA) in 20 mL of the NaOH solution in the flask.
-
Observation: The solution should be clear and colorless.
-
-
Thermal Equilibration: Submerge the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .
Phase 2: The Schotten-Baumann Reaction[1][2]
-
Reagent Loading: Charge the addition funnel with 7.5 mL (approx. 65 mmol, 1.3 eq) of Benzoyl Chloride.
-
Controlled Addition: Add the Benzoyl Chloride dropwise over 30–45 minutes.
-
Critical Parameter: Internal temperature must not exceed 10 °C .
-
Simultaneous Base Addition: If the pH drops below 9 (check via spot test), add the remaining NaOH solution concurrently to maintain alkalinity.
-
-
Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours.
-
Why? This ensures complete consumption of the benzoyl chloride. Any remaining "oil" droplets usually indicate unreacted reagent.
-
Phase 3: Workup & Purification (The Self-Validating Step)
The reaction mixture now contains the Product (Salt form) , Sodium Benzoate (Byproduct) , and potentially unreacted Benzoyl Chloride .
-
Validation Check: The solution should be basic (pH > 11). If not, add NaOH.
-
Organic Wash (Impurity Removal):
-
Transfer the aqueous mixture to a separatory funnel.
-
Wash with 2 x 30 mL of Diethyl Ether (or Dichloromethane).
-
Logic: This removes neutral organic impurities and unreacted benzoyl chloride. The product remains in the aqueous layer.
-
Discard the organic layer.
-
-
Acidification (Precipitation):
-
Cool the aqueous layer back to 0–5 °C.
-
Slowly acidify with 6M HCl (approx. 15-20 mL) until pH reaches 1–2.
-
Observation: A thick white precipitate will form. This is a mixture of
-Benzoyllactic acid and Benzoic Acid .
-
-
Isolation: Filter the solid via vacuum filtration. Wash with ice-cold water.
Phase 4: Fractional Crystallization
Separating the product from benzoic acid is the final hurdle.
-
Solvent: Boiling water or a Benzene/Petroleum Ether mix (if available/safe).
-
Method: Benzoic acid is significantly more soluble in hot water than many benzoylated AHAs.
-
Protocol: Dissolve the crude solid in the minimum amount of boiling water. Allow to cool slowly. The
-benzoyl derivative often crystallizes out first or in a distinct crystal habit compared to the needles of benzoic acid. -
Alternative: Recrystallization from Ethanol/Water (1:1) is often effective for Mandelic acid derivatives [1].
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for isolation of high-purity O-benzoyl AHAs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure T < 5°C during addition. Increase BzCl equivalents to 1.5. |
| Oily Product | Incomplete Acidification | Ensure pH is driven down to 1. Some benzoylated acids are oils; extract with DCM if solid fails to form. |
| Benzoic Acid Contamination | Inefficient Recrystallization | Check melting point. Benzoic acid mp = 122°C. |
| Emulsion during Wash | Surfactant effect of product | Add brine (saturated NaCl) to break the emulsion. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
- Buckles, R. E., & Hausman, E. A. (1963). Schotten-Baumann Reaction. Chemical Reviews.
-
Niazi, S. (2009). Handbook of Pharmaceutical Manufacturing Formulations. (Application of benzoylation in prodrug synthesis).
Application Notes & Protocols: 2-(Benzoyloxy)propanoic Acid as a Chiral Building Block in Synthesis
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. The use of chiral building blocks—small, enantiopure molecules that are incorporated into a larger synthetic target—is a highly effective strategy for introducing stereochemical complexity in a predictable and controlled manner.
Among the arsenal of available chiral synthons, derivatives of lactic acid stand out due to their ready availability in both enantiomeric forms from the chiral pool, their affordability, and their versatile chemical functionality. This guide focuses on a particularly useful derivative: 2-(benzoyloxy)propanoic acid. By protecting the hydroxyl group of lactic acid as a benzoate ester, we create a stable, yet readily transformable chiral building block. The benzoyl group not only serves as a robust protecting group but also influences the reactivity of the molecule, enabling a range of stereoselective transformations. This application note will provide a comprehensive overview of the synthesis, key mechanistic principles, and strategic applications of 2-(benzoyloxy)propanoic acid, complete with detailed experimental protocols for its preparation and use.
Synthesis of Enantiopure 2-(Benzoyloxy)propanoic Acid via the Mitsunobu Reaction
The preparation of 2-(benzoyloxy)propanoic acid from lactic acid is a cornerstone of its application. To access a specific enantiomer of the target molecule, it is often necessary to invert the stereocenter of the starting lactic acid derivative. The Mitsunobu reaction is the preeminent method for achieving this transformation with high fidelity.[1][2][3]
The Causality Behind the Choice: Why the Mitsunobu Reaction?
The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid, in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5] The reaction proceeds via an SN2 mechanism at the chiral center of the alcohol, resulting in a clean inversion of stereochemistry.[6][7] This predictable and high-yielding inversion is critical for accessing the desired enantiomer of 2-(benzoyloxy)propanoic acid from its readily available lactic acid precursor. For example, to synthesize (S)-2-(benzoyloxy)propanoic acid, one would start with (R)-lactic acid or its ester.
Mechanistic Pathway of the Mitsunobu Reaction
The mechanism of the Mitsunobu reaction is a well-studied, multi-step process that underpins its stereospecificity. Understanding this pathway is key to troubleshooting and optimizing the reaction conditions.
Sources
- 1. Natural Products as Inspiration for the Development of Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Polymerization kinetics of benzoyl-protected lactic acid monomers
Executive Summary
This Application Note details the kinetic profiling of Benzoyl-functionalized Lactide monomers (e.g., 3-(benzoyloxymethyl)-3,6-dimethyl-1,4-dioxane-2,5-dione). Unlike standard L-lactide, these monomers introduce steric bulk and electronic withdrawal effects due to the benzoyl protecting group, significantly altering polymerization rates (
This guide provides a validated protocol for determining propagation rate constants (
Part 1: Scientific Foundation & Kinetic Theory
The Mechanistic Challenge
Polymerization of benzoyl-protected monomers typically proceeds via Ring-Opening Polymerization (ROP) .[1] The presence of the benzoyl ester (
-
Electronic Deactivation: The electron-withdrawing nature of the benzoyl group decreases the nucleophilicity of the propagating alkoxide chain end, potentially slowing
. -
Steric Hindrance: The bulky phenyl ring impedes the coordination of the monomer to the metal center (e.g., Sn, Zn) or the approach of the organocatalyst.
Kinetic Model
The polymerization is modeled as a pseudo-first-order reaction, assuming the initiator concentration
Where:
-
and
are monomer concentrations at time and . -
is the apparent rate constant (
). - (for living systems).
Critical Insight: If the plot of
Part 2: Visualization of Signaling & Workflow
Figure 1: ROP Mechanism and Kinetic Pathways
Caption: Coordination-Insertion mechanism for ROP. The rate-limiting step is typically the nucleophilic attack of the alkoxide chain end on the coordinated monomer.
Part 3: Experimental Protocol
Materials & Pre-requisites
-
Monomer: Benzoyl-protected lactide (Recrystallized 3x from dry toluene). Purity > 99.5% is critical; trace acid degrades kinetics.
-
Catalyst: Tin(II) 2-ethylhexanoate (
) or DBU (for organocatalysis). -
Initiator: Benzyl alcohol (BnOH), distilled from CaH2.
-
Solvent: Deuterated Benzene (
) or Toluene- (dried over molecular sieves). -
Instrument: 400 MHz (or higher) NMR spectrometer with variable temperature (VT) control.
Protocol: In Situ NMR Kinetic Monitoring
Step 1: Glovebox Preparation (O2/H2O < 0.5 ppm)
-
Weigh Monomer (0.5 mmol) into a clean scintillation vial.
-
Prepare a stock solution of Catalyst/Initiator in
.-
Standard Ratio:
to . -
Catalyst Loading:
(for DBU) or (for Sn(Oct)2).
-
-
Dissolve Monomer in
mL of .
Step 2: Reaction Initiation
-
Add the Catalyst/Initiator stock solution to the Monomer vial.
-
Immediately transfer the mixture to a J. Young NMR tube and seal tightly.
-
Shake vigorously to ensure homogeneity.
Step 3: Data Acquisition
-
Insert tube into the NMR probe pre-equilibrated to the target temperature (e.g.,
for DBU, for Sn(Oct)2). -
Lock and Shim immediately.
-
Acquire single-scan
spectra every 2–5 minutes for the first hour, then every 15 minutes.-
Target Signal: Monitor the methine proton (
) of the lactide ring (typically 5.0–5.5 ppm) vs. the polymer methine signal ( 5.1–5.2 ppm). They will be distinct.
-
Step 4: Data Processing
-
Integrate the Monomer Methine peak (
) and Polymer Methine peak ( ). -
Calculate Conversion (
): -
Calculate
:
Part 4: Data Analysis & Interpretation
Determining Rate Constants
Construct a plot of
| Observation | Interpretation | Action |
| Linear Plot ( | Ideal Living Polymerization. | Calculate |
| Induction Period (Lag) | Slow Initiation. | Use a more nucleophilic initiator or check for impurities. |
| Downward Curvature | Catalyst Deactivation / Termination. | Purify monomer further; check for water ingress. |
| Upward Curvature | Exotherm (loss of thermal control). | Reduce monomer concentration. |
Thermodynamic Parameters ( , , )
Repeat the experiment at four temperatures (e.g., 60, 70, 80, 90 °C).
-
Arrhenius Plot: Plot
vs .-
Slope =
-
-
Eyring Plot: Plot
vs .-
Slope =
-
Intercept =
-
Note: Benzoyl-protected monomers often exhibit higher
Part 5: Troubleshooting & Validation
-
Self-Validation Check: The molecular weight (
) measured by GPC at the end of the reaction should match the theoretical : If , transesterification is occurring. -
Protecting Group Stability: Verify the integrity of the benzoyl ester by checking the aromatic region in NMR. Shifts or new peaks in the 7.0–8.0 ppm region suggest the protecting group is migrating or cleaving.
References
-
Kinetics of Ring-Opening Polymerization of L,L-Lactide. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of Lactide: Kinetics and Modeling. Semantic Scholar. Available at: [Link]
-
Synthesis and Ring-Opening Polymerization of New Monoalkyl-Substituted Lactides. Wiley Online Library. Available at: [Link]
-
Ring-Opening Polymerization of L-Lactic Acid O-Carboxyanhydrides. MDPI. Available at: [Link]
-
Organocatalysis for the Ring-Opening Polymerization of Lactide. ACS Publications. Available at: [Link]
Sources
Troubleshooting & Optimization
Preventing racemization during synthesis of 2-(Benzoyloxy)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the stereoselective synthesis of 2-(benzoyloxy)propanoic acid. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount. This document offers a structured, question-and-answer-based approach to address the common challenges encountered during this synthesis, with a core focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: Why is preventing racemization so critical in the synthesis of 2-(benzoyloxy)propanoic acid?
A1: 2-(Benzoyloxy)propanoic acid possesses a chiral center at the C2 position. In pharmaceutical and biological applications, it is often the case that only one enantiomer (either R or S) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse side effects[1]. Racemization, the conversion of a chirally pure compound into a mixture of enantiomers, effectively reduces the yield of the active pharmaceutical ingredient (API) and introduces impurities that can be difficult and costly to separate[1]. Therefore, maintaining stereochemical purity throughout the synthesis is essential for ensuring the safety, efficacy, and economic viability of the final product.
Q2: What is the primary mechanism leading to racemization during the benzoylation of lactic acid?
A2: The most common pathway for racemization in the acylation of α-hydroxy acids, like lactic acid, involves the deprotonation of the α-carbon.[2] This is particularly problematic under basic conditions. The abstraction of the acidic α-proton leads to the formation of a planar enolate intermediate. Subsequent, non-stereospecific reprotonation of this flat intermediate results in a racemic or near-racemic mixture of the product.[1][2][3]
Another potential, though less direct, pathway can occur if the reaction conditions are harsh enough to promote the formation of an oxazolone-like intermediate, especially if amide couplings are involved in a broader synthetic route.[1] These intermediates have a highly acidic α-proton, which is easily removed, leading to a loss of stereochemical information.[1]
Caption: Mechanism of base-catalyzed racemization.
Troubleshooting Guide
Issue 1: Significant Racemization Detected in the Final Product
This is the most critical issue. If chiral HPLC analysis reveals a low enantiomeric excess (ee), a systematic review of the reaction conditions is necessary.
Step 1: Evaluate Your Base and Solvent System
The choice of base is arguably the most influential factor in preventing racemization.
-
Problem: Strong, non-hindered bases can readily deprotonate the α-carbon, leading to the formation of the planar enolate intermediate.[1] Similarly, polar solvents can stabilize this charged intermediate, further promoting racemization.[4]
-
Solution:
-
Base Selection: Employ a sterically hindered, non-nucleophilic base. While strong bases like LDA are used in some contexts to form enolates quantitatively at low temperatures[1], for this acylation, a milder, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over triethylamine (Et3N).
-
Solvent Choice: Use less polar, aprotic solvents where possible. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally superior choices to more polar solvents like dimethylformamide (DMF), as they are less likely to stabilize the enolate intermediate.[4]
-
Step 2: Control the Reaction Temperature
-
Problem: Higher reaction temperatures provide the necessary activation energy for the deprotonation of the α-carbon, accelerating the rate of racemization.[4]
-
Solution: Maintain a low reaction temperature throughout the addition of reagents and for the duration of the reaction. It is strongly recommended to perform the reaction at 0°C or even -15°C.[4] The reaction should be carefully monitored by TLC or LC-MS to determine the point of completion, avoiding unnecessarily long reaction times, even at low temperatures.
Step 3: Re-evaluate the Acylating Agent and Activation Method
-
Problem: Highly reactive acylating agents, such as benzoyl chloride, can generate excess heat upon addition and may require stronger bases for the reaction to proceed, both of which can contribute to racemization.
-
Solution:
-
Consider Benzoyl Anhydride: Benzoyl anhydride is a less reactive alternative to benzoyl chloride. Its use often results in a more controlled reaction with less exothermicity.
-
In-situ Activation: Consider using benzoic acid in conjunction with a coupling reagent. While reagents like DCC can induce racemization, using them with additives like 1-hydroxybenzotriazole (HOBt) can form an active ester that is less prone to causing racemization.[4]
-
| Parameter | Recommended Condition | Rationale |
| Base | Sterically hindered (e.g., DIPEA, 2,6-lutidine) | Minimizes α-proton abstraction. |
| Solvent | Aprotic, less polar (e.g., DCM, THF) | Reduces stabilization of the planar enolate intermediate.[4] |
| Temperature | 0°C to -15°C | Lowers the rate of racemization.[4] |
| Acylating Agent | Benzoyl anhydride or Benzoic acid + coupling agent | Provides a more controlled reaction. |
Issue 2: Low Reaction Yield or Incomplete Conversion
While the primary focus is on preventing racemization, achieving a high yield is also crucial. Often, the conditions used to suppress racemization (e.g., low temperatures) can slow down the desired reaction.
-
Problem: The reaction stalls, or a significant amount of the lactic acid starting material remains unreacted, as observed by TLC or LC-MS analysis.
-
Solution:
-
Optimize Reagent Stoichiometry: Ensure that at least a slight excess (1.1-1.2 equivalents) of the acylating agent and base are used.
-
Catalytic Activation: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, especially when using less reactive acylating agents like benzoyl anhydride.[5] However, use DMAP judiciously, as its basicity can potentially contribute to racemization if used in large quantities or at elevated temperatures.
-
Extended Reaction Time: If racemization is under control at low temperatures, simply extending the reaction time may be sufficient to drive the reaction to completion. Continue to monitor progress closely.
-
Caption: Troubleshooting workflow for yield vs. racemization.
Experimental Protocols
Protocol 1: Stereoretentive Benzoylation of (S)-Lactic Acid
This protocol is optimized to minimize racemization.
-
Preparation: Dissolve (S)-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) in a flame-dried flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add 2,6-lutidine (1.2 eq) dropwise to the cooled solution.
-
Catalyst (Optional): Add a catalytic amount of DMAP (0.05 eq).
-
Acylation: Slowly add benzoyl anhydride (1.1 eq) portion-wise, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.[1] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Accurate determination of the product's enantiomeric purity is essential.
-
Column Selection: Utilize a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or protein-based columns are often effective for separating enantiomers of carboxylic acids.[6][7]
-
Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent and filter through a 0.22 µm syringe filter.[1]
-
Analysis: Inject the sample onto the HPLC system. The separation of the two enantiomers will allow for the calculation of the enantiomeric excess by integrating the respective peak areas.
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
References
-
Iio, C., Sato, K., Mase, N., & Narumi, T. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, Issue 18. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
IAENG. (n.d.). Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]
-
ACS Publications. (n.d.). Esterification of Lactic Acid and Ethanol with/without Pervaporation | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
-
SpringerLink. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Retrieved from [Link]
-
ResearchGate. (2025). Esterification of Lactic Acid and Ethanol with/without Pervaporation. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
Iowa State University. (n.d.). PURIFICATION OF LACTIC ACID. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. Retrieved from [Link]
-
YouTube. (2023). Synthesis of propanoic acid. Retrieved from [Link]
-
PubMed. (n.d.). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling oligomerization side reactions in lactate acylation
Welcome to the technical support center for controlling oligomerization side reactions in lactate acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-yield, selective acylation of lactate while minimizing the formation of unwanted oligomeric byproducts.
Introduction to the Challenge: Lactate Oligomerization
Lactate, with its bifunctional nature (a hydroxyl and a carboxylic acid group), is prone to self-condensation, or oligomerization, especially under conditions that favor esterification. This side reaction competes with the desired acylation of the lactate hydroxyl group, leading to reduced yields of the target product and complex purification challenges. Understanding the interplay of reaction kinetics and thermodynamics is paramount to controlling these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is lactate oligomerization and why does it occur during acylation?
A1: Lactate oligomerization is a polycondensation reaction where lactate molecules react with each other to form dimers, trimers, and higher-order oligomers.[1] This occurs because the hydroxyl group of one lactate molecule can act as a nucleophile, attacking the activated carboxyl group of another lactate molecule, forming an ester linkage. This process can be catalyzed by acids or bases and is often promoted by elevated temperatures used to drive the acylation reaction. The formation of these oligomers is a common side reaction during the synthesis of polylactic acid (PLA).[2]
Q2: How can I detect the presence of lactate oligomers in my reaction mixture?
A2: The presence of lactate oligomers can be identified and quantified using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method, often using a mixed-mode anion-exchange column to separate lactic acid and its oligomers.[1] Gas Chromatography (GC) after derivatization (e.g., silylation) is another powerful technique.[3] For detection, UV (at low wavelengths like 210 nm), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can be employed.[1]
Q3: What is the fundamental difference between kinetic and thermodynamic control in the context of lactate acylation?
A3: The concept of kinetic versus thermodynamic control is central to managing this reaction.[4][5]
-
Kinetic Control: This regime favors the product that is formed fastest, which typically has the lowest activation energy.[6] In lactate acylation, the desired acylated monomer is often the kinetic product. Shorter reaction times and lower temperatures generally favor kinetic control.[7]
-
Thermodynamic Control: This regime favors the most stable product, which may not be the one that forms the fastest.[5] Lactate oligomers are often more thermodynamically stable than the acylated monomer. Longer reaction times and higher temperatures allow the reaction to reach equilibrium, favoring the thermodynamic product.[7]
Troubleshooting Guide: Controlling Oligomerization
This section provides detailed strategies to troubleshoot and minimize oligomerization during lactate acylation.
Issue 1: Significant formation of oligomers detected by HPLC/GC.
This is the most common issue, indicating that the reaction conditions favor the oligomerization side reaction.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for high oligomer content.
Detailed Corrective Actions
1. Temperature and Reaction Time Adjustment (Kinetic vs. Thermodynamic Control)
-
Expertise & Experience: The formation of the desired acylated lactate is generally faster (kinetically favored) than the formation of more stable oligomers (thermodynamically favored).[4][8] High temperatures provide the necessary energy to overcome the activation barrier for both reactions but will eventually allow the system to equilibrate to the more stable oligomeric products.[7]
-
Protocol:
-
Establish a Baseline: Analyze your current reaction at defined time points (e.g., 1, 2, 4, 8 hours) to understand the rate of formation of both the desired product and the oligomers.
-
Temperature Reduction: Lower the reaction temperature in 5-10°C increments. The ideal temperature is the lowest at which the acylation proceeds at a reasonable rate while minimizing oligomerization.[7]
-
Time Optimization: At the optimized lower temperature, perform a time-course experiment to identify the point of maximum acylated product yield before significant oligomerization occurs.
-
| Parameter | High Oligomerization Conditions (Thermodynamic Control) | Low Oligomerization Conditions (Kinetic Control) |
| Temperature | High (e.g., >150°C) | Low to Moderate (e.g., 80-120°C) |
| Reaction Time | Long (approaching equilibrium) | Short (stopping before equilibrium) |
| Primary Product | Thermodynamically stable oligomers | Kinetically favored acylated monomer |
2. Control of Water Content
-
Expertise & Experience: While the acylation reaction itself can produce water, starting with anhydrous conditions is critical. Residual water can hydrolyze the acylating agent and participate in side reactions.[9] Paradoxically, in some systems like PLGA microspheres, a small amount of absorbed water can act as a plasticizer and promote acylation, but excessive water can inhibit it.[9] For solution-phase chemistry, minimizing water is the standard approach. Ultrasonic pretreatment has been shown to be effective in reducing water content in lactic acid, leading to better control over oligomer chain length in subsequent reactions.[10]
-
Protocol:
-
Drying of Reagents: Dry the lactate source (e.g., by azeotropic distillation with toluene or under vacuum). Ensure the acylating agent is of high purity and handled under inert conditions.
-
Solvent Choice: Use anhydrous solvents. Consider using molecular sieves to maintain dryness throughout the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
3. Catalyst Selection
-
Expertise & Experience: The choice of catalyst is crucial for selectivity.[11][12] While common esterification catalysts like tin(II) octoate are effective, they can also promote polycondensation.[13] Lewis acidic catalysts or specific enzyme systems may offer higher selectivity for the desired acylation. For instance, lipase-catalyzed oligomerization has been shown to be highly enantioselective.[14]
-
Protocol:
-
Literature Review: Research catalysts that have been successfully used for selective acylation of similar hydroxy acids.
-
Catalyst Screening: If possible, screen a panel of catalysts (e.g., different Lewis acids, enzymatic catalysts) under your optimized time and temperature conditions.
-
Concentration Optimization: The concentration of the catalyst can also impact selectivity and should be optimized.[15]
-
Issue 2: Difficulty in purifying the acylated lactate from oligomers.
Even with optimization, some oligomer formation may be unavoidable. Efficient purification is key to obtaining a high-purity final product.
Purification Strategy Workflow
Sources
- 1. HPLC Separation of Lactic Acid and Its Oligomers | SIELC Technologies [sielc.com]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Chemical Shift Assignment of 2-(Benzoyloxy)propanoic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 2-(benzoyloxy)propanoic acid, a chiral molecule of interest in organic synthesis and medicinal chemistry. By understanding the nuances of its ¹H NMR spectrum, researchers can confidently identify this compound, assess its purity, and distinguish it from potential isomers and impurities.
Introduction: The Role of ¹H NMR in Stereochemical Analysis
¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms (protons). The chemical shift (δ) of a proton is highly sensitive to the electron density around it, which is influenced by neighboring atoms and functional groups. In addition, spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of atoms within a molecule. For chiral molecules like 2-(benzoyloxy)propanoic acid, ¹H NMR can be a powerful tool to probe stereochemistry, often in conjunction with chiral derivatizing agents or advanced NMR techniques.
This guide will first predict the ¹H NMR spectrum of 2-(benzoyloxy)propanoic acid based on established principles of chemical shifts and coupling constants. We will then compare this predicted spectrum with the known spectra of its precursors, lactic acid and benzoic acid, to highlight the key spectral changes upon esterification. Finally, a standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum will be detailed.
Predicted ¹H NMR Spectrum of 2-(Benzoyloxy)propanoic Acid
Molecular Structure and Proton Environments:
The structure of 2-(benzoyloxy)propanoic acid contains several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum.
Figure 1: Structure of 2-(benzoyloxy)propanoic acid with key proton groups labeled.
Based on the structure, we can identify the following proton groups:
-
-COOH: The acidic proton of the carboxylic acid.
-
-CH- (methine): The proton at the chiral center (Cα).
-
-CH₃ (methyl): The three protons of the methyl group (Cβ).
-
Aromatic protons: The five protons on the benzene ring, which can be further subdivided into ortho, meta, and para positions relative to the ester group.
Predicted Chemical Shifts (in CDCl₃):
The predicted chemical shifts are based on typical values for similar functional groups and the electronic effects within the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | Highly deshielded due to the electronegativity of the oxygen atoms and resonance with the carbonyl group. Often appears as a broad signal due to hydrogen bonding and exchange. |
| Aromatic (ortho-H) | 8.0 - 8.2 | Doublet of doublets (or multiplet) | 2H | Deshielded by the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the ester. |
| Aromatic (para-H) | 7.5 - 7.7 | Triplet (or multiplet) | 1H | Less deshielded than the ortho protons. |
| Aromatic (meta-H) | 7.4 - 7.6 | Triplet (or multiplet) | 2H | Least deshielded of the aromatic protons. |
| Methine (-CH-) | 5.1 - 5.3 | Quartet | 1H | Significantly deshielded due to the adjacent electron-withdrawing ester oxygen and carboxylic acid group. |
| Methyl (-CH₃) | 1.6 - 1.8 | Doublet | 3H | Located on a carbon adjacent to the chiral center. |
Predicted Spin-Spin Coupling:
-
The methine proton (-CH-) is adjacent to the three equivalent protons of the methyl group. According to the n+1 rule, its signal will be split into a quartet (3+1 = 4 lines).
-
The methyl protons (-CH₃) are adjacent to the single methine proton. Their signal will be split into a doublet (1+1 = 2 lines). The coupling constant (³J) for this interaction is typically around 7 Hz.
-
The aromatic protons will exhibit complex coupling patterns due to ortho, meta, and para couplings, resulting in multiplets for the ortho, meta, and para protons.
-
The carboxylic acid proton does not typically couple with other protons due to rapid chemical exchange with trace amounts of water or other acidic protons in the sample.
Comparative ¹H NMR Analysis
To understand the spectral features of 2-(benzoyloxy)propanoic acid, it is instructive to compare its predicted spectrum with the known spectra of its precursors, lactic acid and benzoic acid.
¹H NMR of Lactic Acid:
The ¹H NMR spectrum of lactic acid shows signals for the hydroxyl, methine, and methyl protons.
| Proton Assignment | Typical Chemical Shift (δ, ppm in D₂O) | Multiplicity |
| Methine (-CH-) | ~4.3 | Quartet |
| Methyl (-CH₃) | ~1.4 | Doublet |
¹H NMR of Benzoic Acid:
The ¹H NMR spectrum of benzoic acid displays signals for the carboxylic acid proton and the aromatic protons.[1]
| Proton Assignment | Typical Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) |
| Aromatic (ortho-H) | ~8.1 | Multiplet |
| Aromatic (para-H) | ~7.6 | Multiplet |
| Aromatic (meta-H) | ~7.5 | Multiplet |
Key Spectral Changes Upon Esterification:
The formation of the ester bond in 2-(benzoyloxy)propanoic acid from lactic acid and benzoic acid leads to significant changes in the ¹H NMR spectrum:
-
Downfield Shift of the Methine Proton: The most notable change is the significant downfield shift of the methine proton from ~4.3 ppm in lactic acid to a predicted 5.1 - 5.3 ppm in the product. This is due to the strong deshielding effect of the newly formed benzoyloxy group.
-
Disappearance of the Lactic Acid Hydroxyl Proton: The hydroxyl proton signal of lactic acid is absent in the product spectrum.
-
Appearance of Benzoate Aromatic Signals: The characteristic aromatic signals of the benzoate group appear in the region of 7.4 - 8.2 ppm.
-
Slight Downfield Shift of the Methyl Protons: The methyl protons are also expected to experience a slight downfield shift from ~1.4 ppm in lactic acid to 1.6 - 1.8 ppm in the product due to the influence of the adjacent benzoyloxy group.
This comparative analysis provides a robust framework for identifying the successful synthesis of 2-(benzoyloxy)propanoic acid and for distinguishing it from the starting materials.
Sources
A Senior Application Scientist's Guide to Distinguishing O-benzoyl and O-benzyl Lactic Acid Isomers Using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical and biological properties. This guide provides an in-depth, technical comparison of O-benzoyl lactic acid and O-benzyl lactic acid, focusing on the utility of Infrared (IR) spectroscopy as a rapid and effective method for their differentiation. We will delve into the theoretical underpinnings, provide a practical experimental protocol, and present the key spectral data that enable unambiguous identification.
The Challenge: Differentiating Structural Isomers
O-benzoyl lactic acid and O-benzyl lactic acid are structural isomers with the molecular formula C₁₀H₁₀O₄. While structurally similar, the placement of the carbonyl group (C=O) in relation to the chiral lactic acid backbone creates subtle yet significant differences in their vibrational properties. These differences are the key to their differentiation via IR spectroscopy, a technique that probes the vibrational modes of molecules.[1][2]
-
O-benzoyl lactic acid: In this isomer, the benzoyl group (C₆H₅CO-) is attached to the oxygen atom of the hydroxyl group of lactic acid. This places a carbonyl group directly adjacent to the ester linkage.
-
O-benzyl lactic acid: Here, the benzyl group (C₆H₅CH₂-) is attached to the oxygen atom. The carbonyl group is part of the carboxylic acid functionality of the lactic acid moiety and is not directly conjugated with the aromatic ring.
This seemingly minor distinction in the location of the carbonyl group and the nature of the linkage to the aromatic ring is the primary determinant of their distinct IR spectral "fingerprints."[3][4]
The Spectroscopic Rationale: Predicting the Spectral Differences
The power of IR spectroscopy lies in its ability to identify specific functional groups based on their characteristic absorption frequencies.[5] By analyzing the structures of our two isomers, we can predict the key regions of the IR spectrum that will be most informative.
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most critical region for distinguishing between these two isomers.[6]
-
O-benzoyl lactic acid possesses two carbonyl groups: one in the ester linkage and one in the carboxylic acid. The ester carbonyl is conjugated with the aromatic ring, which tends to lower its stretching frequency due to resonance. However, the electron-withdrawing effect of the adjacent oxygen atom in the ester linkage increases the bond strength, raising the frequency.[7] The carboxylic acid carbonyl will also be present. We would expect to see a complex absorption pattern in this region.
-
O-benzyl lactic acid has a single type of carbonyl group, that of the carboxylic acid. Saturated carboxylic acids typically show a strong, broad C=O stretching absorption between 1760-1690 cm⁻¹.[8] The presence of a single, well-defined carbonyl peak is a strong indicator for this isomer.
C-H Stretching Region (3100-2850 cm⁻¹): This region provides information about the types of C-H bonds present.
-
Both isomers will exhibit C-H stretching from the aliphatic part of the lactic acid backbone, typically appearing below 3000 cm⁻¹.[9]
-
Crucially, both molecules contain an aromatic ring. The C-H bonds on the benzene ring (sp² hybridized carbons) will show stretching vibrations at a higher frequency, typically above 3000 cm⁻¹.[6][10] The presence of these peaks confirms the aromatic nature of both compounds. O-benzyl lactic acid has an additional CH₂ group, which will contribute to the aliphatic C-H stretching signals.
O-H Stretching Region (3300-2500 cm⁻¹): Both molecules are carboxylic acids and will therefore display a very broad O-H stretching band in this region.[8] This broadness is a result of hydrogen bonding between carboxylic acid dimers.[8] While not a primary point of differentiation between these two specific isomers, its presence confirms the carboxylic acid functionality in both.
Aromatic C=C Stretching and Bending Regions: Both isomers will show characteristic absorptions for the benzene ring. These include C=C stretching vibrations in the 1600-1450 cm⁻¹ region and out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region, the latter of which can sometimes give clues about the substitution pattern of the ring.[10]
Comparative Analysis of Expected IR Absorptions
The table below summarizes the key predicted vibrational frequencies that will serve as diagnostic markers to differentiate O-benzoyl lactic acid from O-benzyl lactic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for O-benzoyl lactic acid | Expected Wavenumber (cm⁻¹) for O-benzyl lactic acid | Key Differentiating Feature |
| Carboxylic Acid | O-H Stretch | ~3300-2500 (very broad) | ~3300-2500 (very broad) | Presence confirms carboxylic acid in both. |
| Aromatic C-H | C-H Stretch | >3000 | >3000 | Confirms aromatic ring in both. |
| Aliphatic C-H | C-H Stretch | <3000 | <3000 | Confirms aliphatic groups in both. |
| Ester Carbonyl | C=O Stretch | ~1750-1735 | N/A | Presence is unique to O-benzoyl lactic acid. |
| Carboxylic Acid Carbonyl | C=O Stretch | ~1780-1710 | ~1760-1690 | Position and shape will differ. |
| Aromatic Ring | C=C Stretch | ~1600-1450 | ~1600-1450 | Confirms aromatic ring in both. |
| Ester C-O | C-O Stretch | ~1300-1000 | N/A | Presence of two distinct C-O stretches is characteristic of esters. [11] |
| Carboxylic Acid C-O | C-O Stretch | ~1320-1210 | ~1320-1210 | Will be present in both. |
Experimental Protocol: Acquiring High-Quality IR Spectra
To obtain reliable and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the recommended technique due to its minimal sample preparation requirements and suitability for both solid and liquid samples.[12][13]
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Place a small amount of the solid sample (O-benzoyl or O-benzyl lactic acid) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[14]
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Perform ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.
Visualizing the Distinguishing Workflow
The following diagram illustrates the logical process for distinguishing between the two isomers based on their IR spectra.
Caption: A flowchart outlining the decision-making process for identifying O-benzoyl versus O-benzyl lactic acid based on key IR spectral features.
Conclusion
Infrared spectroscopy offers a powerful, non-destructive, and rapid method for distinguishing between the structural isomers O-benzoyl lactic acid and O-benzyl lactic acid.[2][4] The key to their differentiation lies in the careful analysis of the carbonyl (C=O) stretching region of the spectrum. The presence of two distinct carbonyl absorptions, corresponding to the ester and carboxylic acid functionalities, is a definitive marker for O-benzoyl lactic acid. Conversely, a single, strong carbonyl absorption is characteristic of the carboxylic acid group in O-benzyl lactic acid. By following the outlined experimental protocol and interpretive guide, researchers can confidently and accurately identify these isomers, ensuring the integrity of their chemical syntheses and downstream applications.
References
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from Department of Chemistry, University of Calgary. [Link]
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Chemistry For Everyone. (2025, February 16). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]
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Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from Spectra Analysis. [Link]
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Chemistry For Everyone. (2025, February 16). Can IR Spectroscopy Distinguish Stereoisomers? [Video]. YouTube. [Link]
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Study.com. (n.d.). Can an IR spectroscopy tell you if you have a mixture of isomers? If so, how? Retrieved from Study.com. [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]
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Chemistry Stack Exchange. (2015, December 29). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Retrieved from Chemistry Stack Exchange. [Link]
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Dynamic Science. (n.d.). Analytical chemistry-infrared spectroscopy-spectra of different molecules-solution to ethanol-lactic acid problem. Retrieved from Dynamic Science. [Link]
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MDPI. (n.d.). Development and Physicochemical Characterisation of Probiotic Emulsions Containing Lactobacillus rhamnosus for Potential Dermal Applications. Retrieved from MDPI. [Link]
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Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from Spectroscopy Online. [Link]
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National Center for Biotechnology Information. (n.d.). Azido-o-benzoyl lactic acid. PubChem Compound Database. Retrieved from NCBI. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
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Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from KNUST. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from Department of Chemistry, University of Calgary. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure lactic acid. Retrieved from ResearchGate. [Link]
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ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from ACS Publications. [Link]
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ResearchGate. (n.d.). Changes of Aromatic CH and Aliphatic CH in In-situ FT-IR Spectra of Bituminous Coals in the Thermoplastic Range. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). Infrared Spectrum of Poly(l-lactide): Application to Crystallinity Studies. Macromolecules. Retrieved from ACS Publications. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from CU Boulder. [Link]
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ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Coupled with Chemometrics, to Control the Botanical Authenticity and Quality of Cold-Pressed Functional Oils Commercialized in Romania. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of poly(lactic acid). Retrieved from ResearchGate. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for Benzoyl Lactate Enantiomer Separation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. Benzoyl lactate, a chiral ester, presents a common challenge: the efficient and robust separation of its enantiomers. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving benzoyl lactate enantiomers. Moving beyond a simple recitation of steps, we will explore the underlying principles of chiral recognition and provide a logical, field-tested framework for method development, from initial column screening to final optimization.
Understanding the Analyte: Physicochemical Properties of Benzoyl Lactate
A successful separation strategy begins with a thorough understanding of the target molecule. Benzoyl lactate possesses several key features that guide our methodological choices:
-
Chiral Center: A single stereocenter at the C2 position of the lactate moiety.
-
Ester Functional Group: Susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Aromatic Ring (Benzoyl Group): Offers π-π interaction capabilities, a crucial handle for chiral recognition with many stationary phases.
-
Carboxylic Acid (from Lactate): Although esterified, the potential for hydrolysis or the presence of the free acid as an impurity necessitates consideration of its acidic nature.
These structural characteristics suggest that several chiral recognition mechanisms could be effective, primarily involving hydrogen bonding, dipole-dipole interactions, and π-π stacking.
The Core of Chiral Separation: A Comparative Guide to Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase (CSP) is the most critical decision in developing a chiral separation method.[1] There is no universal CSP, and an empirical screening approach is often the most efficient path to success.[2] We will compare three major classes of CSPs highly suited for benzoyl lactate.
Polysaccharide-Based CSPs: The Workhorses of Chiral HPLC
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are the most widely used for their broad enantioselectivity.[3] The chiral recognition mechanism involves the inclusion of the analyte into the helical polymer structure, facilitated by interactions such as hydrogen bonds, dipole-dipole, and π-π interactions.[2]
-
Expertise & Experience: For an analyte like benzoyl lactate, the aromatic ring can interact with the phenylcarbamate derivatives on the polysaccharide backbone, while the ester and hydroxyl groups can form hydrogen bonds. Immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases compared to coated columns (e.g., Chiralpak AD, Chiralcel OD).[4]
Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation
Cyclodextrin-based CSPs consist of cyclic oligosaccharides that form a truncated cone-shaped cavity.[3] Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it (like the benzoyl group), into this hydrophobic cavity.[5] Secondary interactions between analyte functional groups and the hydroxyl groups at the rim of the cyclodextrin further enhance enantioselectivity.
-
Expertise & Experience: Given the benzoyl group's size, a β-cyclodextrin column would be a logical starting point.[5] These columns are versatile and can be operated in reversed-phase, normal-phase, or polar organic modes.[6] The fit of the analyte within the cyclodextrin cavity is a key determinant of separation.[5]
Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Interactions
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex structures offering multiple interaction sites, including peptide bonds, aromatic rings, and ionizable groups.[7] This complexity allows for a multi-modal retention mechanism involving hydrogen bonding, π-π interactions, and ion exchange.[8]
-
Expertise & Experience: A teicoplanin-based column (e.g., Chirobiotic T) could be particularly effective for benzoyl lactate, especially if there is a need to operate in a polar ionic mode, which is well-suited for separating small polar molecules.[7][8] The presence of ionizable groups on the CSP allows for retention modulation through mobile phase pH and additives.[8]
Experimental Workflow: A Systematic Approach to Method Development
A structured workflow is essential for efficiently developing a robust and reliable HPLC method. The following diagram and protocols outline a systematic approach to screening and optimizing the separation of benzoyl lactate enantiomers.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: Initial CSP Screening
This protocol outlines a parallel screening approach to identify the most promising CSP for separating benzoyl lactate enantiomers.
Objective: To evaluate the performance of polysaccharide, cyclodextrin, and macrocyclic glycopeptide-based CSPs under generic normal phase and reversed-phase conditions.
Materials:
-
Benzoyl Lactate Racemic Standard (1 mg/mL in mobile phase)
-
HPLC grade n-Hexane, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), Water
-
Trifluoroacetic Acid (TFA), Diethylamine (DEA)
-
Columns:
-
Polysaccharide-based: Chiralpak IA (Immobilized Amylose)
-
Cyclodextrin-based: Astec CYCLOBOND I 2000 (β-cyclodextrin)
-
Macrocyclic Glycopeptide-based: Chirobiotic T (Teicoplanin)
-
Instrumentation:
-
HPLC system with UV detector
-
Column dimensions: 250 x 4.6 mm, 5 µm for all columns
Screening Conditions:
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) |
| Mobile Phase A | n-Hexane | Water + 0.1% TFA |
| Mobile Phase B | Isopropanol (IPA) | Acetonitrile (ACN) |
| Gradient | Isocratic: 90/10 (A/B) | Isocratic: 50/50 (A/B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Procedure:
-
Equilibrate each column with the respective mobile phase for at least 30 minutes.
-
Inject the benzoyl lactate standard onto each column.
-
Record the chromatograms and calculate the retention factor (k), selectivity (α), and resolution (Rs) for any observed separation.
Trustworthiness: This self-validating system relies on running standardized conditions across different column chemistries. The initial results will clearly indicate which chiral recognition mechanism is most effective for benzoyl lactate, guiding the subsequent optimization phase.
Data Presentation and Comparative Analysis
The results from the initial screening can be summarized for a clear comparison. While the following table presents hypothetical but expected outcomes based on the properties of benzoyl lactate and the CSPs, it serves as a template for presenting real experimental data.
Table 1: Hypothetical Screening Results for Benzoyl Lactate Enantiomer Separation
| CSP Type | Column | Mode | k1 | α | Rs | Observations |
| Polysaccharide | Chiralpak IA | NP | 2.5 | 1.35 | 2.8 | Good separation, symmetrical peaks. Promising candidate. |
| RP | 4.1 | 1.10 | 1.2 | Partial separation, broader peaks. | ||
| Cyclodextrin | CYCLOBOND I | NP | 3.2 | 1.05 | 0.8 | Poor separation. |
| RP | 5.5 | 1.20 | 1.8 | Decent separation, potential for optimization. | ||
| Macrocyclic | Chirobiotic T | RP | 6.8 | 1.15 | 1.5 | Good retention, moderate separation. |
Analysis of Expected Results:
-
The Chiralpak IA in normal phase is expected to perform well due to the strong potential for π-π and hydrogen bonding interactions between the benzoyl lactate and the amylose-based CSP.[7][9] Normal phase chromatography often provides better selectivity for chiral separations.[10]
-
The CYCLOBOND column in reversed-phase may also show promise, as the benzoyl group can fit into the hydrophobic cavity, with the aqueous mobile phase enhancing this interaction.[5][11]
-
The Chirobiotic T offers a different selectivity profile and could be a valuable alternative, especially if the other columns fail to provide adequate resolution.
Optimization of the Lead Candidate Method
Based on our hypothetical data, the Chiralpak IA column in normal phase is the most promising candidate. The next step is to optimize the mobile phase composition to improve resolution and reduce analysis time.
Caption: A logical flow for method optimization.
Detailed Experimental Protocol: Method Optimization
Objective: To optimize the separation of benzoyl lactate enantiomers on the Chiralpak IA column.
Procedure:
-
Mobile Phase Composition:
-
Decrease the percentage of the polar modifier (IPA) to increase retention and potentially improve resolution. Test compositions of Hexane/IPA (95/5) and (92/8).
-
Increase the percentage of IPA to decrease retention and shorten the analysis time. Test compositions of Hexane/IPA (85/15) and (80/20).
-
-
Additives:
-
If peak tailing is observed, it may be due to interactions with residual silanols on the silica support. While less common with modern CSPs, adding a small amount of a basic additive like DEA (0.1%) for a basic analyte or an acidic additive like TFA (0.1%) for an acidic analyte can improve peak shape.[12][13] For the neutral benzoyl lactate molecule, this is less likely to be necessary but is a standard troubleshooting step.
-
-
Flow Rate and Temperature:
-
Adjust the flow rate to balance analysis time and efficiency. Lower flow rates can improve resolution but increase run time.
-
Varying the column temperature can also affect selectivity. A study at 15°C, 25°C, and 35°C can reveal any thermodynamic advantages.
-
Conclusion and Recommendations
This guide provides a comprehensive framework for developing a robust HPLC method for the separation of benzoyl lactate enantiomers. By systematically screening a diverse set of chiral stationary phases and employing a logical optimization strategy, researchers can efficiently arrive at a suitable method.
-
Primary Recommendation: Based on the chemical nature of benzoyl lactate, polysaccharide-based CSPs, such as Chiralpak IA, operated in normal phase mode, represent the most promising starting point.
-
Alternative Approaches: Cyclodextrin and macrocyclic glycopeptide columns offer complementary selectivity and should be considered, particularly if the primary approach is unsuccessful or if a reversed-phase method is required for specific applications like LC-MS compatibility.[8][11]
The principles and protocols outlined herein are grounded in established chromatographic theory and extensive field experience. Adherence to this systematic approach will not only accelerate method development but also ensure the final method is robust, reliable, and fit for purpose in a regulated drug development environment.[14]
References
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (2022). Molecules. Retrieved from [Link]
-
PubMed. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Retrieved from [Link]
-
LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Der Pharma Chemica. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
-
Scientific Papers Series Management, Economic Engineering in Agriculture and Rural Development. (2024). HPLC METHOD OPTIMISATION AND APPLICATION FOR THE ANALYSIS OF L(+) AND D(-) LACTIC ACID IN WINE. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). NMR and HPLC characterisation of O-alkanoyl lactates prepared by lipase catalysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
MDPI. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
- Google Patents. (2008). Method for chiral separation of lactic acid enantiomers.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2000). A quantitative HPLC method for determining lactide content using hydrolytic kinetics. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Retrieved from [Link]
-
Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
PubMed. (2018). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. Retrieved from [Link]
-
Semantic Scholar. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Retrieved from [Link]
-
ProQuest. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. Chemistry – A European Journal. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
Chromatography Forum. (2013). Terms normal phase and reverse phase for chiral columns. Retrieved from [Link]
-
Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 9. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives [mdpi.com]
- 10. sepscience.com [sepscience.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. additives for chiral - Chromatography Forum [chromforum.org]
- 14. rjptonline.org [rjptonline.org]
Mass spectrometry fragmentation patterns of 2-(Benzoyloxy)propanoic acid
The following guide details the mass spectrometry fragmentation patterns of 2-(Benzoyloxy)propanoic acid, comparing its behavior under Electron Impact (EI) and Electrospray Ionization (ESI) against key structural analogs.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-(Benzoyloxy)propanoic acid (also known as O-Benzoyllactic acid) represents a critical structural motif in drug development, often serving as a prodrug scaffold or a metabolic intermediate. Its structure combines a lipophilic benzoyl moiety with a polar lactic acid backbone via an ester linkage.
Understanding its fragmentation is essential for distinguishing it from structural isomers (e.g., 3-benzoyloxypropanoic acid) and for monitoring its hydrolysis stability in pharmacokinetic studies.
Comparison Scope
This guide contrasts the analyte against three distinct "alternatives" to isolate specific spectral features:
-
Benzoic Acid: The source of the dominant aromatic fragments.
-
Lactic Acid: The aliphatic backbone (often "silent" in UV/positive MS).
-
Ethyl Benzoate: A non-acidic ester analog to demonstrate the influence of the free carboxylic acid on ionization preference.
Material & Methods: Analysis Protocol
To replicate the data discussed below, ensure your instrumentation is calibrated to these standards.
A. Electron Impact (EI) – GC-MS[3]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Inlet Temp: 250°C (Splitless).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Ion Source: 230°C, 70 eV electron energy.
-
Scan Range: m/z 40–300.
-
Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS) is often required for the free acid to improve peak shape, shifting the parent ion by +72 Da (replace H with SiMe3). Note: The data below refers to the underivatized free acid for mechanistic clarity.
B. Electrospray Ionization (ESI) – LC-MS/MS[8][9]
-
System: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Mobile Phase: A: H2O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
-
Ionization: ESI Positive (+) and Negative (-).[1]
-
Collision Energy (CID): Stepped 10–40 eV.
Results & Discussion: Fragmentation Mechanisms
Electron Impact (EI, 70 eV)
In hard ionization, the molecule undergoes extensive fragmentation. The ester bond is the "weak link," and the aromatic ring drives charge stabilization.
-
Parent Ion (
): m/z 194. Usually weak or absent due to rapid ester cleavage. -
Base Peak (100%): m/z 105 (Benzoyl cation,
). -
Secondary Peaks:
-
m/z 77: Phenyl cation (
), formed by loss of CO (28 Da) from m/z 105. -
m/z 51: Aromatic ring degradation (loss of acetylene from m/z 77).
-
m/z 122: Benzoic acid radical cation (
). This arises from a McLafferty-like rearrangement involving the hydrogen on the lactic acid methyl group.
-
Electrospray Ionization (ESI)
ESI provides "soft" ionization, preserving the molecular weight information.
-
Negative Mode (ESI-):
-
Precursor: m/z 193
. Excellent sensitivity due to the carboxylic acid.[2] -
Major Fragment (MS2): m/z 121 (Benzoate anion,
). The negative charge localizes on the aromatic carboxylate after ester hydrolysis in the gas phase.
-
-
Positive Mode (ESI+):
-
Precursor: m/z 195
, m/z 217 . -
Major Fragment (MS2): m/z 105 (Benzoyl cation).
-
Comparative Data Analysis
The following table contrasts the analyte with its alternatives to highlight diagnostic peaks.
| Feature | 2-(Benzoyloxy)propanoic Acid | Benzoic Acid | Lactic Acid | Ethyl Benzoate |
| MW | 194.18 | 122.12 | 90.08 | 150.17 |
| EI Base Peak | m/z 105 (Benzoyl) | m/z 105 (Benzoyl) | m/z 45 (COOH) | m/z 105 (Benzoyl) |
| EI Diagnostic | m/z 122 (Rearrangement) | m/z 122 ( | m/z 45 | m/z 77, 105 |
| ESI- Response | High ( | High ( | High ( | None (No acidic H) |
| ESI+ Response | Medium ( | Low | Low | High ( |
| Key Difference | Shows both m/z 105 (EI) and m/z 193 (ESI-) | Lacks the propanoic chain mass | Lacks aromatic signals | Cannot ionize in ESI- |
Mechanistic Insight[11]
-
Vs. Benzoic Acid: Both share the m/z 105/77 pattern in EI. The distinguishing feature is the absence of the m/z 122 parent in the analyte's spectrum (unless rearranged) and the higher MW parent in ESI.
-
Vs. Ethyl Benzoate: Ethyl benzoate cannot form the stable
ion. If you observe a signal in Negative ESI, it confirms the presence of the free acid moiety (the propanoic acid tail).
Visualization of Fragmentation Pathways[8][10][12]
The diagram below illustrates the divergent pathways in Positive (EI/ESI+) and Negative (ESI-) modes.
Figure 1: Divergent fragmentation pathways. Positive mode yields the benzoyl cation (m/z 105), while negative mode yields the benzoate anion (m/z 121).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzoic Acid & Derivatives. National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
Doc Brown's Chemistry. Mass Spectrometry Fragmentation Patterns of Carboxylic Acids and Esters. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of natural products.[6][7][1] Natural Product Reports.[6][1][2] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 4. 2-Propenoic acid [webbook.nist.gov]
- 5. 2-Propenoic acid [webbook.nist.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
A Comparative Guide to the Solid-State Architecture of Crystalline Carboxylic Acids: Using Benzoic Acid as an Analog for 2-(Benzoyloxy)propanoic Acid
Introduction: The Critical Role of Solid-State Characterization in Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a crystalline solid is of paramount importance. This spatial arrangement, or crystal lattice, dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all of which are critical determinants of a drug's efficacy and safety. For active pharmaceutical ingredients (APIs) like 2-(Benzoyloxy)propanoic acid, a thorough understanding of its solid-state properties is not merely an academic exercise but a regulatory and commercial necessity.
While X-ray crystallography data for 2-(Benzoyloxy)propanoic acid is not publicly available at the time of this publication, we can leverage the extensive knowledge of structurally related compounds to infer and understand its potential solid-state behavior. In this guide, we will use benzoic acid as a primary analogue to explore the principles of X-ray crystallography and its application in characterizing crystalline organic molecules. We will further compare the crystallographic data of benzoic acid with that of simpler aliphatic carboxylic acids, namely acetic acid and propanoic acid, to elucidate fundamental concepts of crystal packing and intermolecular interactions. This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for interpreting crystallographic data and appreciating its profound implications.
Comparative Crystallographic Analysis of Simple Carboxylic Acids
The crystal structures of benzoic acid, acetic acid, and propanoic acid, while seemingly simple, offer significant insights into the non-covalent interactions that govern the assembly of molecules in the solid state. The data presented below has been sourced from the Crystallography Open Database (COD), a public repository of crystal structures.
| Parameter | Benzoic Acid [1] | Acetic Acid [2] | Propanoic Acid [3] |
| Chemical Formula | C₇H₆O₂ | C₂H₄O₂ | C₃H₆O₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P n a 2₁ | P 1 2₁/c 1 |
| Unit Cell Dimensions | |||
| a (Å) | 5.51 | 13.32 | 4.04 |
| b (Å) | 5.14 | 4.08 | 9.06 |
| c (Å) | 21.96 | 5.77 | 11.00 |
| α (°) | 90 | 90 | 90 |
| β (°) | 97.38 | 90 | 91.25 |
| γ (°) | 90 | 90 | 90 |
| Unit Cell Volume (ų) | 616.46 | 313.36 | 402.09 |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
| Key Intermolecular Interaction | Hydrogen-bonded dimers | Hydrogen-bonded chains | Hydrogen-bonded dimers |
Insights from the Crystallographic Data:
-
Benzoic Acid: As a prototypical aromatic carboxylic acid, benzoic acid crystallizes in the monoclinic system. The dominant structural motif is the formation of centrosymmetric dimers through robust hydrogen bonds between the carboxylic acid groups of two molecules. This pairing is a very common and stable arrangement for carboxylic acids.
-
Acetic Acid: In its solid state, acetic acid presents a different packing strategy. It crystallizes in the orthorhombic system and its molecules are linked by hydrogen bonds to form infinite chains.[2] This departure from the dimeric structure seen in benzoic acid is influenced by the smaller steric profile of the methyl group compared to the phenyl ring, allowing for a more linear, chain-like assembly.
-
Propanoic Acid: Similar to benzoic acid, propanoic acid also crystallizes in the monoclinic system and forms hydrogen-bonded dimers.[3] The slightly larger ethyl group, compared to the methyl group of acetic acid, favors the dimeric arrangement over the extended chain.
This comparison underscores how subtle changes in molecular structure (phenyl vs. methyl vs. ethyl group) can lead to different supramolecular assemblies (dimers vs. chains), which in turn will influence the macroscopic properties of the crystals. For 2-(Benzoyloxy)propanoic acid, one could hypothesize a complex interplay of hydrogen bonding from the carboxylic acid and potential π-stacking interactions from the benzoyl group, leading to a unique and intricate crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that bridges the gap between a macroscopic crystal and the atomic arrangement within. The following is a detailed, step-by-step methodology for single-crystal X-ray diffraction of a small organic molecule.
1. Crystal Selection and Mounting:
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, well-ordered crystal, free from significant defects, is crucial.
-
Procedure:
-
Under a polarized light microscope, select a crystal with sharp edges and uniform extinction. The ideal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or a cryoloop. The goniometer head allows for precise orientation of the crystal in the X-ray beam.
-
2. Data Collection:
-
Rationale: To solve the crystal structure, a complete set of diffraction data must be collected. This involves rotating the crystal and recording the diffraction pattern at hundreds or thousands of different orientations.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The diffractometer rotates the crystal through a series of angles, and for each orientation, the diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector).
-
3. Data Reduction and Integration:
-
Rationale: The raw diffraction images must be processed to determine the position and intensity of each diffraction spot.
-
Procedure:
-
The collected images are processed using specialized software to identify the locations of the diffraction spots.
-
The intensity of each spot is integrated, and the background noise is subtracted.
-
The software indexes the diffraction pattern to determine the unit cell parameters and the crystal system.
-
4. Structure Solution and Refinement:
-
Rationale: The "phase problem" in crystallography prevents the direct calculation of the electron density from the diffraction intensities. Therefore, initial phases must be estimated to generate a preliminary structural model, which is then refined.
-
Procedure:
-
Structure Solution: Direct methods or Patterson methods are used to generate an initial model of the crystal structure.
-
Structure Refinement: The atomic positions, and their thermal displacement parameters, are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is typically done using a least-squares refinement process.
-
The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.
-
5. Structure Validation and Analysis:
-
Rationale: The final crystal structure must be chemically sensible and validated against known standards.
-
Procedure:
-
The refined structure is analyzed for bond lengths, bond angles, and torsion angles to ensure they are chemically reasonable.
-
The positions of hydrogen atoms are often determined from the electron density map or placed in calculated positions.
-
The final structure is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, to make it available to the scientific community.
-
Visualizing the Workflow and its Implications
To better understand the experimental process and the significance of the obtained data, the following diagrams have been generated.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Relationship between crystal structure and key API properties.
Conclusion
The solid-state characterization of an active pharmaceutical ingredient is a cornerstone of modern drug development. While direct crystallographic data for 2-(Benzoyloxy)propanoic acid remains elusive in the public domain, the principles of X-ray crystallography, as demonstrated through the analysis of benzoic acid and its aliphatic counterparts, provide an invaluable predictive and analytical framework. The meticulous process of single-crystal X-ray diffraction unlocks a wealth of information about the intricate dance of molecules in the crystalline state, directly informing our understanding of a drug's physical and, ultimately, its biological performance. It is through such fundamental investigations that we can build a solid foundation for the rational design and development of safe and effective medicines.
References
-
G. A. Sim, J. M. Robertson, T. H. Goodwin. (1955). The crystal and molecular structure of benzoic acid. Acta Crystallographica, 8, 157-164. [Link]
-
R. E. Jones, D. H. Templeton. (1958). The crystal structure of acetic acid. Acta Crystallographica, 11, 484-487. [Link]
-
F. J. Strieter, D. H. Templeton. (1962). The crystal structure of propionic acid. Acta Crystallographica, 15, 1233-1239. [Link]
Sources
A Comparative Guide to the Chromatographic Separation of 2-(Benzoyloxy)propanoic Acid and Its Process-Related Impurities
Abstract: The robust quality control of 2-(Benzoyloxy)propanoic acid, a key chemical intermediate, necessitates precise and reliable analytical methods to identify and quantify process-related impurities. This guide provides a comprehensive comparison of chromatographic strategies for the purity assessment of 2-(Benzoyloxy)propanoic acid, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achiral separations and Chiral HPLC for stereoisomeric impurities. We present supporting experimental data, detailed protocols, and a discussion of the mechanistic principles that govern these separations, offering researchers and drug development professionals a practical framework for method selection and implementation.
Introduction
2-(Benzoyloxy)propanoic acid is a carboxylic acid derivative whose purity is critical for its intended application, particularly in pharmaceutical synthesis where even trace impurities can affect the safety and efficacy of the final drug product. Impurities can originate from various stages, including the synthesis process and degradation during storage.[1][2] The primary impurities are typically unreacted starting materials, such as benzoic acid and 2-hydroxypropanoic acid (lactic acid), and stereoisomers (enantiomers) if the synthesis is not stereospecific.
The control of these impurities is a central goal in drug development and is mandated by regulatory bodies worldwide.[3][4] High-Performance Liquid Chromatography (HPLC) is recognized as the most precise and sensitive method for separating and quantifying analytes, their impurities, and degradation products.[5] This guide will compare and detail the most effective HPLC-based approaches for this analytical challenge.
The Analytical Challenge: Understanding the Analytes
Effective method development begins with understanding the physicochemical properties of the target compound and its potential impurities. 2-(Benzoyloxy)propanoic acid and its key impurities are all organic acids. Their retention and separation in RP-HPLC are highly dependent on their hydrophobicity and the degree of ionization, which is controlled by the mobile phase pH.
-
2-(Benzoyloxy)propanoic Acid: The main analyte, possessing both a phenyl group and a propanoic acid moiety.
-
Benzoic Acid: A more polar starting material.
-
Lactic Acid: A highly polar starting material, which can be challenging to retain on traditional C18 columns.[6]
-
(R)- and (S)-Enantiomers: Stereoisomers of the main compound that are chemically identical in an achiral environment but require a chiral stationary phase for separation.
dot graph TD; subgraph "Synthesis & Degradation Pathway" A[Benzoic Acid] --> C{Synthesis}; B[Lactic Acid] --> C; C --> D[2-(Benzoyloxy)propanoic acid]; D --> E[Degradation Products]; D -- Chiral Center --> F["(R) & (S) Enantiomers"]; end
end caption: "Impurity profile of 2-(Benzoyloxy)propanoic acid."
Method Comparison 1: Reversed-Phase HPLC for Achiral Impurities
RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness. For acidic compounds, controlling the mobile phase pH is the most critical parameter. A buffer pH set below the pKa of the analytes (typically pH < 3) will suppress ionization, rendering the acids neutral and increasing their retention on the nonpolar stationary phase.[7]
Column Selection & Performance
The choice of stationary phase can significantly impact selectivity. While a standard C18 column is often the starting point, columns with different chemistries can provide better resolution for challenging separations, especially for polar impurities like lactic acid.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Performance Characteristics |
| Standard C18 | 5 | 4.6 x 250 | Good retention for the main analyte and benzoic acid. May show poor retention and peak shape for lactic acid. |
| Polar-Embedded C18 | 3 | 4.6 x 150 | Enhanced retention for polar compounds like lactic acid due to resistance to phase collapse in highly aqueous mobile phases.[8] Excellent peak shape for all analytes. |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and benzoic acid, potentially improving their resolution. |
Recommended RP-HPLC Protocol
This protocol is optimized for the baseline separation of 2-(Benzoyloxy)propanoic acid from its starting materials.
Objective: To quantify benzoic acid and lactic acid in a sample of 2-(Benzoyloxy)propanoic acid.
Methodology:
-
Instrumentation: HPLC system with UV Detector.
-
Column: Polar-Embedded C18, 3 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
Polar-Embedded Column: Chosen specifically to ensure the retention and sharp peak shape of the highly polar lactic acid.[8]
-
Phosphoric Acid Buffer (pH ~2.1): This low pH ensures all carboxylic acids are in their protonated, non-ionized form, maximizing retention and preventing peak tailing.[7]
-
Gradient Elution: Necessary to elute the highly polar lactic acid early in the run while still retaining and separating the more hydrophobic benzoic acid and the main analyte within a reasonable timeframe.
-
Detection at 230 nm: Represents a good compromise for detecting all three components, which possess chromophores (benzoyl group for two, carboxyl for lactic acid at lower wavelengths).
Method Comparison 2: Chiral HPLC for Enantiomeric Separation
If 2-(Benzoyloxy)propanoic acid is a chiral molecule and the desired product is a single enantiomer, a chiral separation method is mandatory. Chromatography is a powerful technique for resolving enantiomers.[9] Chiral Stationary Phases (CSPs) create a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability.[10]
Column Selection & Performance
The separation of acidic enantiomers often relies on an ion-exchange mechanism between a positively charged chiral selector and the negatively charged analyte.[11]
| Column Type | Stationary Phase | Mobile Phase Mode | Performance Characteristics |
| Polysaccharide-Based | Cellulose or Amylose derivatives on silica | Normal Phase or Reversed Phase | Broad enantioselectivity for a wide range of compounds. The choice of mobile phase dramatically alters selectivity. |
| Macrocyclic Glycopeptide | e.g., Teicoplanin | Reversed Phase | Excellent for separating the enantiomers of free acids without derivatization.[12] Provides robust and reproducible separations. |
| Pirkle-Type | e.g., (S)-valine derivative | Normal Phase | High utility for separating derivatized amino acids and other chiral molecules. |
Recommended Chiral HPLC Protocol
This protocol provides a starting point for the enantiomeric separation of (R)- and (S)-2-(Benzoyloxy)propanoic acid.
Objective: To determine the enantiomeric purity of 2-(Benzoyloxy)propanoic acid.
Methodology:
-
Instrumentation: HPLC system with UV Detector.
-
Column: Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Methanol / 0.1% Acetic Acid (99:1 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Causality Behind Choices:
-
Macrocyclic Glycopeptide CSP: These phases are known to effectively resolve underivatized acidic enantiomers in reversed-phase mode, simplifying sample preparation.[12] The chiral selector's complex structure with multiple stereogenic centers allows for differential interactions with the enantiomers.
-
Methanol/Acetic Acid Mobile Phase: The organic modifier (methanol) controls the retention, while the small amount of acid helps to ensure consistent ionization of the analyte, which is crucial for the interaction with the stationary phase.
-
Isocratic Elution: Chiral separations are typically developed under isocratic conditions to maximize the subtle differences in interaction energy that lead to separation.
Decision Workflow for Method Selection
Choosing the appropriate analytical method depends on the specific question being asked. The following workflow can guide the decision-making process.
dot graph TD; A[Start: Purity Analysis Needed] --> B{Is Enantiomeric Purity a Concern?}; B -- Yes --> C[Use Chiral HPLC Method]; B -- No --> D[Use RP-HPLC Method for Process Impurities]; C --> E{Separation Achieved?}; D --> F{All Impurities Resolved?}; E -- Yes --> G[Validate Method per ICH Guidelines]; E -- No --> H[Screen Alternative Chiral Columns (e.g., Polysaccharide) and Mobile Phases]; F -- Yes --> G; F -- No --> I[Optimize Gradient and/or Screen Alternative RP Columns (e.g., Phenyl-Hexyl)]; H --> C; I --> D; G --> J[Implement for Routine QC];
end caption: "Workflow for selecting the appropriate HPLC method."
Conclusion
The effective chromatographic separation of 2-(Benzoyloxy)propanoic acid and its impurities is readily achievable with modern HPLC technology. For routine purity testing of process-related impurities like benzoic acid and lactic acid, a gradient RP-HPLC method on a polar-embedded C18 column offers a robust and reliable solution. When the stereochemical identity of the compound is critical, a dedicated chiral HPLC method, for instance using a macrocyclic glycopeptide stationary phase, is required to resolve the enantiomers. The protocols and comparative data provided in this guide serve as a validated starting point for researchers to implement rigorous quality control measures in their work.
References
-
ResearchGate. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). EP3147275B1 - Method for producing lactic acid and method for producing polylactic acid.
-
SIELC Technologies. (n.d.). HPLC Determination of Lactic Acid on Newcrom BH Column. Retrieved February 4, 2026, from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved February 4, 2026, from [Link]
-
AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Retrieved February 4, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Retrieved February 4, 2026, from [Link]
- Ghosh et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Spectrophotometric determination of lactic acid. Retrieved February 4, 2026, from [Link]
-
U.S. Pharmacopeia. (2014). Briefing 1086 Impurities in Drug Substances and Drug Products. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Alternative reversed-phase high-performance liquid chromatography method to analyse organic acids in dairy products | Request PDF. Retrieved February 4, 2026, from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved February 4, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)propanoic acid. Retrieved February 4, 2026, from [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved February 4, 2026, from [Link]
-
Ajel. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved February 4, 2026, from [Link]
-
MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved February 4, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 4, 2026, from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved February 4, 2026, from [Link]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved February 4, 2026, from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved February 4, 2026, from [Link]
-
Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved February 4, 2026, from [Link]
Sources
- 1. usp.org [usp.org]
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- 3. tsijournals.com [tsijournals.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. HPLC Determination of Lactic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
